NIBR0213
Description
Structure
3D Structure
Propriétés
IUPAC Name |
(2S)-2-[[4-[3-[[(1R)-1-(4-chloro-3-methylphenyl)ethyl]amino]phenyl]-2,6-dimethylbenzoyl]amino]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H29ClN2O3/c1-15-11-20(9-10-24(15)28)18(4)29-23-8-6-7-21(14-23)22-12-16(2)25(17(3)13-22)26(31)30-19(5)27(32)33/h6-14,18-19,29H,1-5H3,(H,30,31)(H,32,33)/t18-,19+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYHUARFFBDLROH-MOPGFXCFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1C(=O)NC(C)C(=O)O)C)C2=CC(=CC=C2)NC(C)C3=CC(=C(C=C3)Cl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC(=C1C(=O)N[C@@H](C)C(=O)O)C)C2=CC(=CC=C2)N[C@H](C)C3=CC(=C(C=C3)Cl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H29ClN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
NIBR0213: A Potent and Selective S1P1 Antagonist for Autoimmune Models
This technical guide provides an in-depth overview of NIBR0213, a potent and selective antagonist of the sphingosine-1-phosphate receptor 1 (S1P1). We will explore its mechanism of action, its function in preclinical autoimmune models, and present key quantitative data and experimental protocols for researchers, scientists, and drug development professionals.
Core Mechanism of Action: S1P1 Receptor Antagonism
This compound functions as a competitive antagonist of the S1P1 receptor.[1] This receptor plays a pivotal role in the trafficking of lymphocytes, particularly their egress from secondary lymphoid organs into the peripheral circulation.[2][3] The concentration of sphingosine-1-phosphate (S1P) is naturally high in the blood and lymph, creating a chemotactic gradient that draws lymphocytes out of the lymph nodes where S1P levels are low.[4][5][6]
By binding to and blocking the S1P1 receptor on lymphocytes, this compound prevents these immune cells from sensing the S1P gradient. This results in the sequestration of lymphocytes within the lymphoid tissues, leading to a dose-dependent reduction in the number of circulating lymphocytes in the peripheral blood.[1] This reduction in circulating lymphocytes is a key mechanism for its therapeutic effect in autoimmune diseases, as it limits the infiltration of autoaggressive immune cells into target tissues, such as the central nervous system (CNS) in models of multiple sclerosis.[2]
Unlike S1P1 receptor agonists such as fingolimod, which induce receptor internalization and degradation, this compound acts as a direct antagonist, offering a different modality for S1P1 modulation.[1]
Function in Autoimmune Models: Efficacy in Experimental Autoimmune Encephalomyelitis (EAE)
The primary autoimmune model in which this compound has been extensively studied is Experimental Autoimmune Encephalomyelitis (EAE), a widely used animal model for human multiple sclerosis.[1][7] In the EAE model, this compound has demonstrated significant therapeutic efficacy.[7]
Oral administration of this compound has been shown to be comparable in efficacy to the approved multiple sclerosis drug, fingolimod, in reducing the clinical severity of EAE.[1][7] Treatment with this compound in EAE models leads to a significant suppression of CNS inflammation and axonal degeneration.[8]
Quantitative Data
The following tables summarize the key quantitative data from preclinical studies of this compound.
Table 1: Pharmacodynamic Effect of this compound on Peripheral Blood Lymphocyte (PBL) Counts in Rats
| Dose (mg/kg, oral) | Maximal Reduction in PBL Counts (%) | Duration of Maximal Effect (hours) |
| 3 | 75-85 | 7 |
| 10 | 75-85 | 14 |
| 30 | 75-85 | 24 |
Data compiled from a study in Wistar rats.
Table 2: Therapeutic Efficacy of this compound in the Mouse EAE Model
| Treatment | Dose (mg/kg, oral) | Reduction in Clinical Score at Termination vs. Pretreatment (%) |
| This compound | 30-60 | 62 |
| Fingolimod | 3 | 61 |
Therapeutic treatment was initiated at the peak of the disease. Data from C57BL/6 mice.[1]
Experimental Protocols
MOG35-55-Induced Experimental Autoimmune Encephalomyelitis (EAE) in C57BL/6 Mice
This protocol describes the induction of chronic EAE, a common model for multiple sclerosis.[3][9]
Materials:
-
Myelin Oligodendrocyte Glycoprotein peptide 35-55 (MOG35-55)
-
Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis
-
Pertussis toxin (PTX)
-
Sterile Phosphate-Buffered Saline (PBS)
-
Female C57BL/6 mice (8-12 weeks old)
Procedure:
-
Immunization (Day 0):
-
Pertussis Toxin Boost (Day 2):
-
Administer a second dose of 200 ng of PTX in 100 µL of PBS via i.p. injection.[10]
-
-
Clinical Scoring:
-
Monitor the mice daily for clinical signs of EAE, starting from day 7 post-immunization.
-
Score the mice based on a standardized scale:
-
0: No clinical signs
-
1: Limp tail
-
2: Hind limb weakness
-
3: Complete hind limb paralysis
-
4: Hind and forelimb paralysis
-
5: Moribund state
-
-
-
Therapeutic Intervention:
-
For therapeutic studies, initiate oral administration of this compound or vehicle control at the peak of the disease.
-
p42/p44 Mitogen-Activated Protein Kinase (MAPK) Activation Assay
This in vitro assay is used to determine the signaling activity of compounds through the S1P1 receptor, which is known to signal through the MAPK/ERK pathway.[11]
Materials:
-
CHO-K1 cells overexpressing the human S1P1 receptor (CHO-S1P1)
-
Cell culture medium (e.g., MEM alpha) with serum and supplements
-
Starvation medium (serum-free)
-
This compound and other test compounds
-
Lysis buffer
-
Primary antibodies: anti-phospho-p42/p44 MAPK and anti-total-p42/p44 MAPK
-
Secondary antibody (HRP-conjugated)
-
Chemiluminescent substrate
-
Western blotting equipment
Procedure:
-
Cell Culture and Starvation:
-
Culture CHO-S1P1 cells to confluence in 24-well plates.
-
Starve the cells in serum-free medium for 20 hours prior to the experiment.
-
-
Compound Treatment:
-
Pre-treat cells with this compound (e.g., 1 µM) for 15 minutes to assess its antagonistic activity.[11]
-
Stimulate the cells with an S1P1 agonist for a short period (e.g., 10 minutes).
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS and lyse them.
-
Determine the protein concentration of the lysates.
-
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a nitrocellulose membrane.
-
Block the membrane and then probe with the primary antibody against phospho-p42/p44 MAPK.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate.
-
Strip the membrane and re-probe with an antibody against total p42/p44 MAPK to confirm equal protein loading.
-
Visualizations
S1P1 Signaling Pathway and this compound Inhibition```dot
References
- 1. researchgate.net [researchgate.net]
- 2. Video: Author Spotlight: Creating a Versatile Experimental Autoimmune Encephalomyelitis Model Relevant for Both Male and Female Mice [jove.com]
- 3. Consistent induction of chronic experimental autoimmune encephalomyelitis in C57BL/6 mice for the longitudinal study of pathology and repair - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. welcome.cytekbio.com [welcome.cytekbio.com]
- 5. p44/42 MAP Kinase Assay Kit (Nonradioactive) | Cell Signaling Technology [cellsignal.com]
- 6. researchgate.net [researchgate.net]
- 7. A potent and selective S1P(1) antagonist with efficacy in experimental autoimmune encephalomyelitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Fine-Tuning S1P Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. escholarship.org [escholarship.org]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
NIBR0213: A Deep Dive into its Antagonistic Effect on Lymphocyte Trafficking
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
NIBR0213 is a potent and selective antagonist of the sphingosine-1-phosphate receptor 1 (S1P1), a critical regulator of lymphocyte trafficking.[1] By blocking the S1P1 receptor, this compound effectively inhibits the egress of lymphocytes from secondary lymphoid organs, leading to a dose-dependent and sustained reduction of circulating lymphocytes in the peripheral blood.[1][2][3] This mechanism of action positions this compound as a potential therapeutic agent for autoimmune diseases, such as multiple sclerosis, where aberrant lymphocyte trafficking contributes to pathology. This technical guide provides a comprehensive overview of this compound's effect on lymphocyte trafficking, including its mechanism of action, quantitative in vivo efficacy, and detailed experimental protocols.
Core Mechanism of Action: S1P1 Receptor Antagonism
The trafficking of lymphocytes from secondary lymphoid organs, such as lymph nodes and the spleen, back into the circulatory system is a process tightly controlled by the S1P gradient and its interaction with the S1P1 receptor expressed on lymphocytes. S1P levels are high in the blood and lymph, acting as a chemoattractant that guides lymphocytes out of the lymphoid tissues where S1P concentrations are low.
This compound functions as a competitive antagonist at the S1P1 receptor. By binding to the receptor, it prevents the endogenous ligand, S1P, from activating the downstream signaling cascade necessary for lymphocyte egress. This blockade effectively traps lymphocytes within the secondary lymphoid organs, resulting in a significant and long-lasting reduction in peripheral blood lymphocyte counts.[1] Unlike S1P1 receptor agonists, such as Fingolimod (FTY720), which initially activate the receptor before inducing its internalization and degradation, this compound directly blocks the receptor's function without causing initial agonistic effects. This difference in mechanism may spare certain side effects associated with S1P1 agonists, such as bradycardia.[3]
Signaling Pathway of this compound-mediated Inhibition of Lymphocyte Egress
The binding of S1P to its receptor, S1P1, on a lymphocyte triggers a conformational change in the receptor, leading to the activation of an intracellular heterotrimeric G protein of the Gαi subtype. This activation involves the exchange of GDP for GTP on the Gαi subunit, causing its dissociation from the βγ subunits. The activated Gαi and Gβγ subunits then initiate downstream signaling cascades that are crucial for the cytoskeletal rearrangements and migratory processes required for lymphocyte egress from the lymph node. This compound, by competitively binding to the S1P1 receptor, prevents this initial activation step, thereby inhibiting the entire downstream signaling pathway and blocking lymphocyte trafficking.
Quantitative Data on In Vivo Efficacy
Studies in animal models have demonstrated the dose-dependent effect of this compound on peripheral blood lymphocyte (PBL) counts.
| Dose (mg/kg, oral) | Animal Model | Time Point | Mean PBL Reduction (%) |
| 3 | Rat | 7 hours | 75-85% |
| 10 | Rat | 14 hours | 75-85% |
| 30 | Rat | 24 hours | 75-85% |
Data summarized from Quancard et al., 2012.[1]
In a therapeutic model of Experimental Autoimmune Encephalomyelitis (EAE) in mice, a model for human multiple sclerosis, oral administration of this compound resulted in a significant reduction in clinical scores, comparable to the efficacy of the S1P1 agonist, Fingolimod.
| Treatment | Animal Model | Metric | Outcome |
| This compound | Mouse EAE | Clinical Score | Significant reduction |
| Fingolimod | Mouse EAE | Clinical Score | Significant reduction |
Data summarized from Quancard et al., 2012.[1]
Experimental Protocols
GTPγS Binding Assay for S1P1 Receptor Antagonism
This assay is used to determine the ability of a compound to inhibit the activation of the S1P1 receptor by measuring the binding of a non-hydrolyzable GTP analog, [³⁵S]GTPγS, to G proteins following receptor stimulation.
Methodology:
-
Membrane Preparation: Membranes are prepared from cells overexpressing the human S1P1 receptor (e.g., CHO or HEK293 cells).
-
Assay Buffer: A typical assay buffer consists of 50 mM Tris-HCl (pH 7.4), 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, and 1 mM DTT.
-
Reaction Mixture: In a 96-well plate, the following are combined:
-
Cell membranes (5-20 µg of protein per well)
-
Saponin (10 µg/mL) to permeabilize the membranes
-
GDP (10 µM) to ensure G proteins are in an inactive state
-
This compound at various concentrations
-
An S1P1 receptor agonist (e.g., S1P) at a concentration that elicits a submaximal response (e.g., EC₈₀)
-
-
Initiation of Reaction: The reaction is initiated by the addition of [³⁵S]GTPγS (0.1-0.5 nM).
-
Incubation: The plate is incubated at 30°C for 60 minutes with gentle agitation.
-
Termination and Detection: The reaction is terminated by rapid filtration through a glass fiber filter plate using a cell harvester. The filters are washed with ice-cold assay buffer to remove unbound [³⁵S]GTPγS. The radioactivity retained on the filters, which is proportional to the amount of G protein activation, is then quantified using a scintillation counter.
-
Data Analysis: The IC₅₀ value for this compound is determined by plotting the percentage of inhibition of agonist-stimulated [³⁵S]GTPγS binding against the concentration of this compound.
Lymphocyte Chemotaxis Assay
This assay measures the ability of a compound to inhibit the migration of lymphocytes towards a chemoattractant, such as S1P.
Methodology:
-
Cell Preparation: Primary lymphocytes are isolated from rodent spleen or lymph nodes, or a suitable lymphocyte cell line (e.g., Jurkat) is used. Cells are washed and resuspended in a serum-free migration buffer (e.g., RPMI 1640 with 0.5% BSA).
-
Chemotaxis Chamber: A multi-well chemotaxis chamber (e.g., Boyden chamber) with a porous membrane (typically 5 µm pore size) separating the upper and lower wells is used.
-
Assay Setup:
-
The lower wells are filled with migration buffer containing S1P at a concentration that induces optimal chemotaxis (e.g., 10-100 nM).
-
The lymphocyte suspension, pre-incubated with various concentrations of this compound or vehicle control, is added to the upper wells.
-
-
Incubation: The chamber is incubated at 37°C in a humidified atmosphere with 5% CO₂ for 2-4 hours.
-
Quantification of Migration: The number of cells that have migrated through the membrane into the lower wells is quantified. This can be done by:
-
Directly counting the cells in the lower well using a hemocytometer or an automated cell counter.
-
Staining the migrated cells with a fluorescent dye (e.g., Calcein-AM) and measuring the fluorescence intensity.
-
-
Data Analysis: The percentage of inhibition of chemotaxis is calculated for each concentration of this compound, and the EC₅₀ value is determined.
Conclusion
This compound is a potent and selective S1P1 receptor antagonist that effectively reduces peripheral lymphocyte counts by inhibiting their egress from secondary lymphoid organs. Its efficacy in preclinical models of autoimmune disease, coupled with a mechanism of action that may offer a favorable safety profile compared to S1P1 agonists, makes it a compelling molecule for further investigation in the field of immunology and drug development. The experimental protocols and data presented in this guide provide a foundational understanding for researchers and professionals working with this compound and other S1P1 receptor modulators. As of the latest available information, there is no public record of this compound entering clinical trials.
References
NIBR0213: A Technical Guide for Immunological Research Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of NIBR0213, a potent and selective antagonist of the Sphingosine 1-phosphate receptor 1 (S1P1). This document details its mechanism of action, presents key quantitative data from preclinical studies, and offers detailed experimental protocols for its application in immunology research, particularly in the context of autoimmune disease models.
Core Concepts: Mechanism of Action
This compound is a competitive antagonist of the S1P1 receptor.[1] The trafficking of lymphocytes from secondary lymphoid organs is critically regulated by a gradient of sphingosine-1-phosphate (S1P), which is high in the blood and lymph and low in the tissues.[2] Lymphocytes express S1P1, and the binding of S1P to this receptor is a key signal for their egress from lymph nodes.[3]
By blocking the S1P binding site on S1P1, this compound prevents this egress, leading to the sequestration of lymphocytes within the lymph nodes and a subsequent reduction in the number of circulating lymphocytes in the peripheral blood.[4] This mechanism of action makes this compound a valuable tool for studying the role of lymphocyte trafficking in immune responses and a potential therapeutic agent for autoimmune diseases driven by pathogenic lymphocytes.[4]
Quantitative Data
The following tables summarize the key quantitative data regarding the in vitro and in vivo activity of this compound.
Table 1: In Vitro Activity of this compound
| Assay | Parameter | Value | Reference |
| GTPγS Binding Assay | IC50 | 6.4 nM | [4] |
Table 2: In Vivo Efficacy of this compound in a Mouse Model of Experimental Autoimmune Encephalomyelitis (EAE)
| Treatment Group | Dosage | Mean Clinical Score Reduction (vs. Pre-treatment) | Reference |
| This compound | 30 mg/kg, oral, once daily | 62% | [5] |
| Fingolimod | 3 mg/kg, oral, once daily | 61% | [5] |
Table 3: Pharmacodynamic Effect of this compound on Peripheral Blood Lymphocyte (PBL) Counts in Rats
| Dose (mg/kg, oral) | Maximum PBL Reduction | Duration of >75% Reduction | Reference |
| 1 | ~50% | - | [4] |
| 3 | ~65% | - | [4] |
| 10 | ~75% | - | [4] |
| 30 | 75-85% | Up to 24 hours | [4][5] |
Signaling Pathways and Experimental Workflows
S1P1 Signaling Pathway and this compound Antagonism
The following diagram illustrates the S1P1 signaling pathway that mediates lymphocyte egress from a lymph node and how this compound competitively antagonizes this process.
Caption: S1P1 signaling pathway and this compound mechanism of action.
Experimental Workflow for EAE Induction and Treatment
This diagram outlines the typical workflow for inducing Experimental Autoimmune Encephalomyelitis (EAE) in mice and evaluating the therapeutic efficacy of this compound.
Caption: Experimental workflow for therapeutic EAE studies.
Experimental Protocols
In Vitro: GTPγS Binding Assay for S1P1 Antagonism
This protocol is a representative method for determining the antagonist activity of this compound at the S1P1 receptor.
1. Materials:
-
Membrane preparation from cells overexpressing human S1P1.
-
[35S]GTPγS.
-
This compound.
-
S1P (agonist).
-
Assay Buffer: 20 mM HEPES, 100 mM NaCl, 10 mM MgCl2, pH 7.4.
-
GDP.
-
Scintillation proximity assay (SPA) beads.
2. Procedure:
-
Thaw the S1P1 membrane preparation on ice.
-
Dilute the membranes in assay buffer to the desired concentration.
-
In a 96-well plate, add in the following order:
-
Assay buffer.
-
This compound at various concentrations.
-
S1P at a fixed concentration (e.g., EC80).
-
S1P1 membrane preparation.
-
-
Incubate for 15 minutes at room temperature to allow for antagonist binding.
-
Add GDP to a final concentration of 10 µM.
-
Initiate the binding reaction by adding [35S]GTPγS.
-
Incubate for 30-60 minutes at room temperature with gentle agitation.
-
Add SPA beads to each well.
-
Seal the plate and incubate for a further 2-3 hours to allow the beads to settle.
-
Read the plate on a scintillation counter.
-
Data Analysis: Calculate the IC50 value by plotting the percentage of inhibition of S1P-stimulated [35S]GTPγS binding against the concentration of this compound.
In Vivo: Therapeutic Experimental Autoimmune Encephalomyelitis (EAE) in C57BL/6 Mice
This protocol details the induction of EAE and subsequent therapeutic treatment with this compound.
1. Animals:
-
Female C57BL/6 mice, 8-12 weeks old.
2. Reagents:
-
Myelin Oligodendrocyte Glycoprotein (MOG)35-55 peptide (Sequence: MEVGWYRSPFSRVVHLYRNGK).[6]
-
Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis.
-
Pertussis toxin (PTX).
-
This compound formulated for oral gavage.
-
Vehicle control.
3. EAE Induction:
-
On day 0, emulsify MOG35-55 in CFA at a final concentration of 2 mg/mL.
-
Anesthetize the mice and subcutaneously inject 100 µL of the emulsion at two sites on the flank.
-
On day 0 and day 2, administer 200 ng of PTX intraperitoneally.
4. Disease Monitoring and Treatment:
-
Monitor the mice daily for clinical signs of EAE and record their body weight.
-
Clinical scoring scale:
-
0: No clinical signs.
-
1: Limp tail.
-
2: Hind limb weakness.
-
3: Complete hind limb paralysis.
-
4: Quadriplegia.
-
5: Moribund state.
-
-
At the peak of the disease (typically day 14-16 post-immunization), randomize the mice into treatment groups.
-
Administer this compound (30 mg/kg), vehicle, or a positive control (e.g., fingolimod) orally once daily.
5. Endpoint Analysis:
-
Continue daily monitoring and scoring until the study endpoint (e.g., day 26).[5]
-
At termination, collect blood for hematological analysis to determine peripheral blood lymphocyte counts.
-
Perfuse the mice with saline and collect the spinal cord and brain for histopathological analysis to assess inflammation and demyelination.
In Vivo: Peripheral Blood Lymphocyte (PBL) Counting in Rats
This protocol describes a method for quantifying the effect of this compound on circulating lymphocyte numbers.
1. Animals:
-
Lewis or Wistar rats.[4]
2. Procedure:
-
Administer this compound orally at the desired doses (e.g., 1, 3, 10, 30 mg/kg).
-
At various time points post-dosing (e.g., 6, 24, 48 hours), collect peripheral blood from the tail vein or via cardiac puncture at termination into EDTA-containing tubes.
-
Analyze the blood samples using an automated hematology analyzer (e.g., Sysmex XT-2000iV or a similar veterinary-validated instrument) to obtain total white blood cell and differential lymphocyte counts.[5]
-
Data Analysis: Express the lymphocyte counts as a percentage of the pre-dose baseline for each animal to determine the dose- and time-dependent reduction in PBLs.
References
- 1. MP4- and MOG:35–55-induced EAE in C57BL/6 mice differentially targets brain, spinal cord and cerebellum - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Evaluation of mouse red blood cell and platelet counting with an automated hematology analyzer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. MOG (35-55) human peptide MEVGWYRPPFSRVVHLYRNGK [sb-peptide.com]
- 4. Technologies [mouseclinic.de]
- 5. medicine.uams.edu [medicine.uams.edu]
- 6. Mouse MOG (35-55) peptide - CAS 163913-87-9 - EAE induction [sb-peptide.com]
Methodological & Application
Preparing a Stock Solution of NIBR0213 in DMSO: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the preparation of a stock solution of NIBR0213, a potent and selective S1P1 receptor antagonist, using dimethyl sulfoxide (B87167) (DMSO) as the solvent.[1][2][3] Adherence to this protocol will ensure the accurate and reproducible preparation of this compound solutions for in vitro and in vivo research applications. The physicochemical properties of this compound are summarized, and step-by-step instructions for calculation, dissolution, and storage are provided. Additionally, visual diagrams are included to illustrate the experimental workflow and the underlying principles of stock solution preparation.
Introduction
This compound is a small molecule inhibitor that acts as a selective antagonist of the sphingosine-1-phosphate receptor 1 (S1P1).[1][2][3] This receptor plays a crucial role in lymphocyte trafficking, making its modulation a key therapeutic strategy for autoimmune diseases.[3] Accurate preparation of this compound stock solutions is fundamental for obtaining reliable and reproducible experimental results in drug discovery and development. DMSO is a common solvent for dissolving lipophilic compounds like this compound for laboratory use.[1][4] This protocol outlines the standardized procedure for preparing a this compound stock solution in DMSO.
Physicochemical Data
A summary of the key quantitative data for this compound is presented in the table below for easy reference.
| Property | Value | Reference |
| Molecular Weight | 465.0 g/mol | [1][5] |
| Solubility in DMSO | ~25 mg/mL | [1][5] |
| CAS Number | 1233332-14-3 | [1][5] |
| Supplied as | Crystalline solid | [1][5] |
| Storage Temperature | -20°C | [1] |
Experimental Protocol
This protocol details the methodology for preparing a 10 mM stock solution of this compound in DMSO.
3.1. Materials and Equipment
-
This compound (crystalline solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO), sterile-filtered
-
Analytical balance
-
Microcentrifuge tubes or amber glass vials
-
Pipettes (P1000, P200) and sterile tips
-
Vortex mixer
-
Personal Protective Equipment (PPE): lab coat, safety glasses, and gloves
3.2. Calculations
To prepare a 10 mM stock solution, the required mass of this compound can be calculated using the following formula:
Mass (mg) = Desired Concentration (M) x Volume (L) x Molecular Weight ( g/mol ) x 1000 (mg/g)
For example, to prepare 1 mL of a 10 mM stock solution:
Mass (mg) = 0.010 mol/L x 0.001 L x 465.0 g/mol x 1000 mg/g = 4.65 mg
3.3. Step-by-Step Procedure
-
Safety First: Don appropriate PPE before handling the compound and solvent. This compound should be handled with care, and DMSO can facilitate the absorption of substances through the skin.[4]
-
Weighing this compound: Tare the analytical balance with a clean microcentrifuge tube or vial. Carefully weigh the calculated amount of this compound (e.g., 4.65 mg for a 10 mM solution in 1 mL).
-
Adding DMSO: Add the desired volume of anhydrous DMSO to the tube containing the this compound powder.
-
Dissolution: Tightly cap the tube and vortex thoroughly until the solid is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary. Visually inspect the solution to ensure no particulates are present.
-
Labeling and Storage: Clearly label the tube with the compound name, concentration, solvent, date of preparation, and your initials. For long-term storage, it is recommended to store the stock solution at -20°C.[1] Aliquoting the stock solution into smaller volumes is advisable to avoid repeated freeze-thaw cycles.
Visualizations
The following diagrams illustrate the key processes involved in preparing and using the this compound stock solution.
Caption: Workflow for this compound Stock Solution Preparation.
Caption: From Stock to Working Solution.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. A potent and selective S1P(1) antagonist with efficacy in experimental autoimmune encephalomyelitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Dimethyl sulfoxide (DMSO): a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. caymanchem.com [caymanchem.com]
Application Notes and Protocols for NIBR0213 in a Mouse Model of Experimental Autoimmune Encephalomyelitis (EAE)
For Researchers, Scientists, and Drug Development Professionals
Introduction
NIBR0213 is a potent and selective antagonist of the sphingosine-1-phosphate receptor 1 (S1P1).[1] Its mechanism of action involves the inhibition of lymphocyte egress from secondary lymphoid organs, leading to a reduction in the number of circulating lymphocytes. This immunomodulatory effect makes this compound a compound of interest for the treatment of autoimmune diseases such as multiple sclerosis. The experimental autoimmune encephalomyelitis (EAE) mouse model is a widely used preclinical model to study the pathogenesis of multiple sclerosis and to evaluate the efficacy of potential therapeutic agents. These application notes provide detailed information on the dosage and administration of this compound in a therapeutic EAE mouse model, along with the relevant experimental protocols.
Signaling Pathway of this compound
This compound acts as a competitive antagonist at the S1P1 receptor on lymphocytes. Under normal physiological conditions, a gradient of sphingosine-1-phosphate (S1P) chemoattracts lymphocytes to exit from the lymph nodes into the lymphatic circulation. By blocking the S1P1 receptor, this compound prevents lymphocytes from sensing this S1P gradient, thereby trapping them within the lymph nodes. This leads to a reduction in the number of circulating autoreactive lymphocytes that can infiltrate the central nervous system (CNS) and cause inflammation and demyelination in the EAE model.
Quantitative Data Summary
The following table summarizes the key quantitative data regarding the administration and efficacy of this compound in a therapeutic mouse EAE model.
| Parameter | Vehicle Control | This compound | Fingolimod (Reference) |
| Dosage | Vehicle | 30-60 mg/kg | 3 mg/kg |
| Administration Route | Oral | Oral | Oral |
| Treatment Schedule | Once daily | Once daily | Once daily |
| EAE Clinical Score Reduction (vs. pretreatment) | - | 62% | 61% |
| Peripheral Blood Lymphocyte Count | Normal for EAE | Significantly Reduced | Significantly Reduced |
| CNS Inflammation Score | High | Significantly Reduced | Significantly Reduced |
| Demyelination Score | High | Significantly Reduced | Significantly Reduced |
Experimental Protocols
Experimental Autoimmune Encephalomyelitis (EAE) Induction
This protocol describes the induction of EAE in C57BL/6 mice using Myelin Oligodendrocyte Glycoprotein (MOG) 35-55 peptide.
Materials:
-
Female C57BL/6 mice (8-12 weeks old)
-
MOG35-55 peptide (MEVGWYRSPFSRVVHLYRNGK)
-
Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis H37Ra
-
Pertussis toxin (PTX)
-
Sterile Phosphate-Buffered Saline (PBS)
-
Syringes and needles
Procedure:
-
Preparation of MOG35-55/CFA Emulsion:
-
Dissolve MOG35-55 peptide in sterile PBS to a final concentration of 2 mg/mL.
-
Prepare an emulsion by mixing the MOG35-55 solution with an equal volume of CFA (containing 4 mg/mL of M. tuberculosis H37Ra).
-
Emulsify by repeated passage through a syringe until a thick, stable emulsion is formed.
-
-
Immunization (Day 0):
-
Anesthetize mice using an appropriate anesthetic.
-
Inject 100 µL of the MOG35-55/CFA emulsion subcutaneously into the flank of each mouse.
-
Administer 200 ng of PTX in 100 µL of sterile PBS intraperitoneally (i.p.).
-
-
Second PTX Injection (Day 2):
-
Administer a second dose of 200 ng of PTX in 100 µL of sterile PBS i.p.
-
-
Clinical Scoring:
-
Monitor the mice daily for clinical signs of EAE starting from day 7 post-immunization.
-
Score the mice according to the following scale:
-
0: No clinical signs
-
1: Limp tail
-
2: Hind limb weakness
-
3: Complete hind limb paralysis
-
4: Hind and forelimb paralysis
-
5: Moribund or dead
-
-
This compound Administration (Therapeutic Model)
This protocol outlines the therapeutic administration of this compound to mice with established EAE.
Materials:
-
This compound
-
Vehicle for oral administration (e.g., 0.5% methylcellulose (B11928114) in water)
-
Oral gavage needles
Procedure:
-
Treatment Initiation:
-
Begin treatment when mice reach the peak of the disease, typically between days 14-18 post-immunization, with a clinical score of 2-3.
-
-
Dosage and Administration:
-
Prepare a suspension of this compound in the vehicle at the desired concentration (e.g., 3-6 mg/mL for a 30-60 mg/kg dose in a 10 mL/kg volume).
-
Administer the this compound suspension or vehicle control orally once daily using a gavage needle.
-
-
Monitoring:
-
Continue daily clinical scoring and body weight measurements throughout the treatment period.
-
Histological Analysis of the Central Nervous System
This protocol describes the histological evaluation of inflammation and demyelination in the spinal cord.
Materials:
-
4% Paraformaldehyde (PFA) in PBS
-
Paraffin (B1166041) embedding reagents
-
Hematoxylin and Eosin (H&E) stains
-
Luxol Fast Blue (LFB) stain
-
Anti-Iba1 antibody for microglia/macrophage staining
-
Microscope
Procedure:
-
Tissue Collection and Preparation:
-
At the end of the experiment, perfuse mice with ice-cold PBS followed by 4% PFA.
-
Dissect the spinal cord and post-fix in 4% PFA overnight.
-
Process the tissue for paraffin embedding and sectioning.
-
-
Staining:
-
Stain sections with H&E to assess cellular infiltration (inflammation).
-
Stain sections with LFB to evaluate demyelination.
-
Perform immunohistochemistry with an anti-Iba1 antibody to identify microglia and macrophages.
-
-
Scoring:
-
Score the stained sections for the severity of inflammation and demyelination using a standardized scoring system (e.g., 0 = no pathology, 1 = mild, 2 = moderate, 3 = severe).
-
Experimental Workflow
The following diagram illustrates the experimental workflow for evaluating the therapeutic efficacy of this compound in the EAE mouse model.
References
NIBR0213: In Vitro Application Notes and Protocols for S1P1 Receptor Antagonism
For Researchers, Scientists, and Drug Development Professionals
Introduction
NIBR0213 is a potent and selective competitive antagonist of the Sphingosine-1-Phosphate Receptor 1 (S1P1), a G protein-coupled receptor (GPCR) critically involved in lymphocyte trafficking.[1][2] By inhibiting S1P1 signaling, this compound prevents the egress of lymphocytes from lymphoid organs, leading to a reduction of circulating lymphocytes. This mechanism of action makes this compound a valuable tool for studying the physiological roles of S1P1 and a potential therapeutic agent for autoimmune diseases such as multiple sclerosis.[1][2]
These application notes provide a summary of in vitro assay concentrations for this compound and detailed protocols for key experiments to assess its antagonist activity at the S1P1 receptor.
Data Presentation
The following table summarizes the in vitro activity of this compound in various functional assays. These values are essential for designing experiments to probe the antagonist's effects on S1P1 signaling.
| Assay Type | Cell Line | Agonist | This compound IC50 / Ki | Reference |
| [³³P]-S1P Radioligand Binding | CHO cells expressing human S1P1 | S1P | Ki = 2.4 ± 0.5 nM | (Quancard et al., 2012) |
| GTPγS Binding | CHO cells expressing human S1P1 | S1P | IC50 = 5.8 ± 1.2 nM | (Quancard et al., 2012) |
| cAMP Assay (Forskolin-induced) | CHO cells expressing human S1P1 | S1P | IC50 = 3.2 ± 0.7 nM | (Quancard et al., 2012) |
| p42/p44 MAPK Phosphorylation | CHO-S1P1 cells | ST-1893 or ST-1894 | 1 µM (complete abolition) | (Huwiler et al., 2020) |
| Blood-Brain Barrier Integrity | In vitro BBB model | BAF-312 (S1P1/S1P5 agonist) | 1 µM (blockade of S1P1) | (Sortino et al., 2021) |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the S1P1 signaling pathway and the experimental workflows for characterizing this compound's antagonist activity.
Experimental Protocols
The following are detailed protocols for key in vitro assays to characterize the antagonist activity of this compound on the S1P1 receptor.
S1P1 Radioligand Binding Assay
This assay measures the ability of this compound to displace the binding of a radiolabeled S1P analog from the S1P1 receptor.
Materials:
-
CHO cells stably expressing human S1P1 receptor
-
Cell membrane preparation buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂, 1 mM CaCl₂)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂, 1 mM CaCl₂, 0.5% fatty acid-free BSA)
-
[³³P]-S1P (radioligand)
-
This compound
-
Unlabeled S1P (for determining non-specific binding)
-
96-well filter plates
-
Scintillation counter
Protocol:
-
Membrane Preparation:
-
Culture CHO-S1P1 cells to confluency.
-
Harvest cells and homogenize in ice-cold membrane preparation buffer.
-
Centrifuge the homogenate at low speed to remove nuclei and debris.
-
Centrifuge the supernatant at high speed to pellet the membranes.
-
Resuspend the membrane pellet in assay buffer and determine protein concentration.
-
-
Binding Reaction:
-
In a 96-well plate, add in the following order:
-
Assay buffer
-
A serial dilution of this compound or unlabeled S1P (for non-specific binding)
-
CHO-S1P1 cell membranes (typically 5-10 µg of protein per well)
-
-
Pre-incubate for 30 minutes at room temperature.
-
Add [³³P]-S1P to a final concentration approximately equal to its Kd.
-
Incubate for 60 minutes at room temperature with gentle agitation.
-
-
Filtration and Counting:
-
Terminate the binding reaction by rapid filtration through the 96-well filter plate.
-
Wash the filters multiple times with ice-cold wash buffer.
-
Dry the filter plate and add scintillation cocktail.
-
Measure the radioactivity in a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine the IC50 value from the resulting dose-response curve.
-
Calculate the Ki value using the Cheng-Prusoff equation.
-
GTPγS Binding Assay
This functional assay measures the inhibition of S1P-induced G-protein activation by this compound.
Materials:
-
CHO-S1P1 cell membranes (prepared as in the radioligand binding assay)
-
Assay buffer (e.g., 50 mM HEPES, pH 7.4, 100 mM NaCl, 10 mM MgCl₂, 1 µM GDP)
-
[³⁵S]-GTPγS
-
S1P
-
This compound
-
96-well filter plates
-
Scintillation counter
Protocol:
-
Reaction Setup:
-
In a 96-well plate, add in the following order:
-
Assay buffer
-
A serial dilution of this compound
-
CHO-S1P1 cell membranes (typically 10-20 µg of protein per well)
-
S1P at a concentration that gives a submaximal response (e.g., EC80)
-
-
Pre-incubate for 15 minutes at 30°C.
-
-
GTPγS Binding:
-
Initiate the reaction by adding [³⁵S]-GTPγS to a final concentration of approximately 0.1 nM.
-
Incubate for 30 minutes at 30°C with gentle agitation.
-
-
Filtration and Counting:
-
Terminate the reaction by rapid filtration through the 96-well filter plate.
-
Wash the filters with ice-cold wash buffer.
-
Dry the filter plate and add scintillation cocktail.
-
Measure the radioactivity in a scintillation counter.
-
-
Data Analysis:
-
Plot the amount of [³⁵S]-GTPγS bound against the logarithm of the this compound concentration.
-
Determine the IC50 value from the resulting inhibition curve.
-
cAMP Inhibition Assay
This assay measures the ability of this compound to block the S1P-mediated inhibition of adenylyl cyclase activity.
Materials:
-
CHO cells stably expressing human S1P1 receptor
-
Cell culture medium
-
Assay buffer (e.g., HBSS with 20 mM HEPES)
-
S1P
-
This compound
-
cAMP detection kit (e.g., HTRF, ELISA)
Protocol:
-
Cell Plating:
-
Seed CHO-S1P1 cells in a 96-well plate and grow to near confluency.
-
-
Compound Incubation:
-
Wash the cells with assay buffer.
-
Add a serial dilution of this compound to the wells and incubate for 15-30 minutes at 37°C.
-
Add S1P at a concentration that gives a submaximal response (e.g., EC80).
-
-
Adenylyl Cyclase Stimulation and cAMP Measurement:
-
Add forskolin to stimulate adenylyl cyclase and increase intracellular cAMP levels.
-
Incubate for 15-30 minutes at 37°C.
-
Lyse the cells and measure the intracellular cAMP concentration using a suitable detection kit according to the manufacturer's instructions.
-
-
Data Analysis:
-
Plot the cAMP concentration against the logarithm of the this compound concentration.
-
Determine the IC50 value from the resulting inhibition curve.
-
p42/p44 MAPK (ERK1/2) Phosphorylation Assay (Western Blot)
This assay assesses the ability of this compound to inhibit S1P-induced phosphorylation of p42/p44 MAPK.
Materials:
-
CHO-S1P1 cells
-
Serum-free cell culture medium
-
S1P
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies: anti-phospho-p42/p44 MAPK and anti-total-p42/p44 MAPK
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Western blotting equipment
Protocol:
-
Cell Treatment:
-
Starve CHO-S1P1 cells in serum-free medium for several hours to reduce basal MAPK activation.
-
Pre-treat the cells with this compound (e.g., 1 µM) for 15-30 minutes.
-
Stimulate the cells with S1P for 5-10 minutes.
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in lysis buffer.
-
Determine the protein concentration of the lysates.
-
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% BSA or non-fat milk in TBST).
-
Incubate the membrane with the primary antibody against phospho-p42/p44 MAPK overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate.
-
-
Analysis:
-
Strip the membrane and re-probe with an antibody against total p42/p44 MAPK to confirm equal loading.
-
Quantify the band intensities to determine the relative levels of phosphorylated p42/p44 MAPK.
-
Conclusion
This compound is a valuable pharmacological tool for investigating S1P1 receptor biology. The provided in vitro assay concentrations and detailed protocols offer a comprehensive guide for researchers to effectively utilize this compound in their studies of S1P1 signaling and its role in various physiological and pathological processes. Consistent application of these methodologies will ensure reproducible and reliable data for advancing our understanding of this important therapeutic target.
References
Application Notes and Protocols for Oral Administration of NIBR0213 in Rats
These application notes provide a comprehensive overview of the oral administration of NIBR0213, a potent and selective Sphingosine-1-Phosphate Receptor 1 (S1P1) antagonist, in rat models. The information is intended for researchers, scientists, and drug development professionals working in areas such as autoimmunity and immunology.
Introduction
This compound is an experimental compound that has shown efficacy in animal models of autoimmune diseases, such as Experimental Autoimmune Encephalomyelitis (EAE), a model for human multiple sclerosis.[1] Its mechanism of action involves the antagonism of the S1P1 receptor, which plays a critical role in lymphocyte trafficking from secondary lymphoid organs.[1][2] Oral administration of this compound leads to a dose-dependent and long-lasting reduction in peripheral blood lymphocyte counts, which is a key pharmacodynamic marker of its activity.[1][3]
Mechanism of Action: S1P1 Receptor Antagonism
This compound acts as a competitive antagonist of the S1P1 receptor.[4] In a normal physiological state, Sphingosine-1-Phosphate (S1P) binds to S1P1 on lymphocytes, promoting their egress from lymph nodes into the bloodstream. By blocking this interaction, this compound prevents lymphocytes from leaving the lymph nodes, resulting in a reduction of circulating lymphocytes (lymphopenia).[4][5] This sequestration of lymphocytes is believed to be the primary mechanism by which this compound exerts its therapeutic effects in autoimmune diseases, as it limits the infiltration of pathogenic immune cells into target tissues.[6]
Data Presentation
The following tables summarize quantitative data from studies involving the oral administration of this compound in rats.
Table 1: Pharmacodynamic Effect of Oral this compound on Peripheral Blood Lymphocyte (PBL) Counts in Rats
| Rat Strain | Dose (mg/kg) | Time Post-Dosing (hours) | PBL Reduction (%) | Reference |
| Lewis | 30 | 14 | 75-85 | [3] |
| Lewis | 30 | 24 | 75-85 | [3] |
| Wistar | 3 | 4 | 75-85 (Emax) | [3] |
| Wistar | 3 | 7 | Sustained Emax | [3] |
| Wistar | 10 | 4 | 75-85 (Emax) | [3] |
| Wistar | 10 | 14 | Sustained Emax | [3] |
| Wistar | 30 | 4 | 75-85 (Emax) | [3] |
| Wistar | 30 | 24 | Sustained Emax | [3] |
Emax: Maximal effect
Table 2: Pharmacokinetic Parameters of Oral this compound in Wistar Rats
| Dose (mg/kg) | Estimated Blood Levels for Sustained Emax (ng/mL) | Estimated Blood Levels for Sustained Emax (nM) | Reference |
| 3, 10, 30 | 20-60 | 40-120 | [3] |
Experimental Protocols
The following are detailed protocols for key experiments involving the oral administration of this compound in rats, based on descriptions from the cited literature.
Protocol 1: Evaluation of Pharmacodynamic Effects of this compound on Peripheral Blood Lymphocyte Counts
Objective: To determine the effect of orally administered this compound on the number of circulating lymphocytes in rats.
Animal Model:
-
Lewis or Wistar rats.[3]
Materials:
-
This compound compound.
-
Vehicle for oral administration (e.g., appropriate suspension vehicle).
-
Oral gavage needles.
-
Blood collection supplies (e.g., tubes with anticoagulant).
-
Automated blood cell counter or flow cytometer for lymphocyte quantification.
Procedure:
-
Animal Acclimatization: Acclimate rats to the housing conditions for a minimum of one week prior to the experiment.
-
Dosing Solution Preparation: Prepare a homogenous suspension of this compound in the chosen vehicle at the desired concentrations (e.g., 1, 3, 10, 30 mg/kg).[3]
-
Animal Dosing: Administer the this compound suspension or vehicle control to the rats via oral gavage. The volume of administration should be based on the animal's body weight.
-
Blood Sampling: Collect blood samples from a suitable site (e.g., tail vein) at predetermined time points before and after dosing (e.g., 0, 4, 7, 14, 24 hours).[3]
-
Lymphocyte Counting: Analyze the blood samples using an automated hematology analyzer or flow cytometry to determine the peripheral blood lymphocyte counts.
-
Data Analysis: Calculate the percentage change in lymphocyte counts from baseline for each treatment group at each time point.
Protocol 2: Evaluation of Therapeutic Efficacy of this compound in a Rat Model of Experimental Autoimmune Encephalomyelitis (EAE)
Objective: To assess the ability of orally administered this compound to ameliorate the clinical signs of EAE in rats.
Animal Model:
-
Lewis rats are a commonly used strain for inducing EAE.
Materials:
-
This compound compound.
-
Vehicle for oral administration.
-
Reagents for EAE induction (e.g., myelin basic protein and Complete Freund's Adjuvant).
-
Oral gavage needles.
-
Clinical scoring system for EAE.
Procedure:
-
EAE Induction: Induce EAE in Lewis rats according to a standard, validated protocol.
-
Treatment Groups: Randomly assign animals to different treatment groups (e.g., vehicle control, this compound at a specific dose such as 30 mg/kg).[3]
-
Dosing: Begin oral administration of this compound or vehicle at a predetermined time point relative to EAE induction (e.g., at the onset of clinical signs or prophylactically). Dosing is typically performed daily.
-
Clinical Scoring: Monitor the animals daily for clinical signs of EAE and score them based on a standardized scale (e.g., 0 = no disease, 1 = tail limpness, 2 = hind limb weakness, etc.).
-
Data Analysis: Compare the mean clinical scores between the this compound-treated group and the vehicle control group over the course of the study. Statistical analysis should be performed to determine the significance of any observed differences. The study in the reference showed significant reduction in disease severity up to 26 days.[3]
Safety and Toxicology Considerations
It is important to note that while this compound shows therapeutic potential, high doses and prolonged treatment have been associated with adverse effects. In rats, oral administration of this compound at high doses (100 or 300 mg/kg daily for 2 weeks) resulted in acute inflammatory changes and edema in the lungs.[7] Researchers should carefully consider the dose and duration of treatment and monitor for any potential side effects.
Conclusion
This compound is a promising S1P1 antagonist with demonstrated in vivo efficacy in rat models of autoimmunity when administered orally. The provided data and protocols offer a foundation for researchers to design and conduct further studies to explore the therapeutic potential of this compound. Careful attention to experimental design, including appropriate animal models, dosing regimens, and endpoint analysis, is crucial for obtaining reliable and reproducible results.
References
- 1. A potent and selective S1P(1) antagonist with efficacy in experimental autoimmune encephalomyelitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Sphingosine-1-Phosphate (S1P) and S1P Signaling Pathway: Therapeutic Targets in Autoimmunity and Inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Fine-Tuning S1P Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting the S1P receptor signaling pathways as a promising approach for treatment of autoimmune and inflammatory diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols: NIBR0213 Solubility in Ethanol and PBS Buffers
For Researchers, Scientists, and Drug Development Professionals
Abstract
NIBR0213 is a potent and selective antagonist of the sphingosine-1-phosphate receptor-1 (S1P1), a key regulator of lymphocyte trafficking.[1][2][3][4] Its efficacy in preclinical models of autoimmune diseases, such as experimental autoimmune encephalomyelitis (EAE), has highlighted its therapeutic potential.[2][4] However, like many small molecule inhibitors, this compound exhibits limited solubility in aqueous solutions, a critical factor for its use in in vitro and in vivo studies. This document provides detailed information on the solubility of this compound in ethanol (B145695) and Phosphate-Buffered Saline (PBS), along with protocols for its preparation and use in experimental settings.
Data Presentation: Solubility of this compound
The solubility of this compound in various solvents is summarized below. For aqueous-based assays, a common practice is to first dissolve the compound in an organic solvent, such as ethanol, and then dilute it to the final concentration in the desired aqueous buffer.
| Solvent System | Reported Solubility | Notes |
| Ethanol | ~25 mg/mL[1][3] | A stock solution can be prepared in ethanol and stored for future use. |
| Ethanol:PBS (pH 7.2) (1:5 ratio) | ~0.15 mg/mL[1][3] | This represents a working concentration after diluting an ethanol stock solution into PBS. |
| Dimethyl Sulfoxide (DMSO) | ~25 mg/mL[3], 55 mg/mL[5] | Another common organic solvent for creating stock solutions. |
| Aqueous Buffers | Sparingly soluble[1] | Direct dissolution in aqueous buffers is not recommended due to low solubility. |
Note: It is not recommended to store aqueous solutions of this compound for more than one day.[1]
Signaling Pathway of this compound
This compound acts as a competitive antagonist at the S1P1 receptor.[2] This receptor is a G protein-coupled receptor (GPCR) that, upon binding its natural ligand sphingosine-1-phosphate (S1P), initiates downstream signaling cascades that are crucial for lymphocyte egress from lymph nodes.[4][6][7][8] By blocking the S1P binding site, this compound inhibits these signaling events, leading to the sequestration of lymphocytes within the lymph nodes and a reduction of circulating lymphocytes.[2][3]
Caption: this compound competitively antagonizes the S1P1 receptor, blocking downstream signaling and lymphocyte egress.
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution in Ethanol
This protocol describes the preparation of a 10 mg/mL stock solution of this compound in ethanol.
Materials:
-
This compound (crystalline solid)
-
Anhydrous Ethanol (200 proof)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Calibrated pipette
Procedure:
-
Weigh out the desired amount of this compound solid in a sterile microcentrifuge tube. For example, for 1 mL of a 10 mg/mL stock, weigh 10 mg of this compound.
-
Add the appropriate volume of anhydrous ethanol to the tube. In this example, add 1 mL of ethanol.
-
Cap the tube securely and vortex thoroughly until the solid is completely dissolved. Gentle warming in a 37°C water bath may aid dissolution.
-
Once dissolved, the stock solution can be stored at -20°C for several months.
Protocol 2: Preparation of a this compound Working Solution in PBS
This protocol describes the preparation of a working solution of this compound in PBS from an ethanol stock solution.
Materials:
-
This compound stock solution in ethanol (e.g., 10 mg/mL from Protocol 1)
-
Phosphate-Buffered Saline (PBS), pH 7.2-7.4, sterile
-
Sterile conical tubes or appropriate sterile containers
Procedure:
-
Determine the final desired concentration of this compound in the PBS working solution.
-
Calculate the volume of the ethanol stock solution needed. For example, to prepare 10 mL of a 10 µg/mL working solution from a 10 mg/mL stock:
-
(10 µg/mL) x (10 mL) = 100 µg of this compound needed.
-
(100 µg) / (10,000 µg/mL) = 0.01 mL or 10 µL of the stock solution.
-
-
Add the desired volume of sterile PBS to a sterile conical tube. In this example, add 10 mL of PBS.
-
While gently vortexing or swirling the PBS, add the calculated volume of the this compound ethanol stock solution dropwise to the PBS. This gradual addition helps to prevent precipitation of the compound.
-
Mix the solution well. The final concentration of ethanol should be kept low (typically ≤ 0.5%) to avoid solvent effects in cell-based assays.
-
Use the freshly prepared working solution immediately for your experiments. As stated, it is not recommended to store the aqueous solution for more than one day.[1]
Experimental Workflow: Solubility Determination
The following diagram illustrates a typical workflow for determining the solubility of a compound like this compound.
Caption: A generalized workflow for the experimental determination of compound solubility.
Conclusion
Understanding and properly managing the solubility of this compound is fundamental for obtaining reliable and reproducible results in both in vitro and in vivo research. The provided data and protocols offer a comprehensive guide for researchers working with this promising S1P1 antagonist. By following these guidelines, scientists can effectively prepare this compound solutions for their experimental needs.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. Fine-Tuning S1P Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. caymanchem.com [caymanchem.com]
- 4. A potent and selective S1P(1) antagonist with efficacy in experimental autoimmune encephalomyelitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. NIBR-0213 | S1P1 Antagonist | TargetMol [targetmol.com]
- 6. Morpholino Analogues of Fingolimod as Novel and Selective S1P1 Ligands with In Vivo Efficacy in a Mouse Model of Experimental Antigen-Induced Encephalomyelitis [mdpi.com]
- 7. Targeting the S1P receptor signaling pathways as a promising approach for treatment of autoimmune and inflammatory diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. my.clevelandclinic.org [my.clevelandclinic.org]
Application Notes and Protocols for NIBR0213 in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing NIBR0213, a potent and selective sphingosine-1-phosphate receptor 1 (S1P1) antagonist, in various cell culture experiments. The provided protocols and data are intended to facilitate research into S1P1 signaling and the development of novel immunomodulatory therapeutics.
Introduction to this compound
This compound is a small molecule antagonist of the S1P1 receptor, a G protein-coupled receptor that plays a critical role in lymphocyte trafficking.[1][2] By competitively blocking the S1P1 receptor, this compound inhibits the egress of lymphocytes from secondary lymphoid organs, leading to a reduction in circulating lymphocytes.[1][2] This mechanism of action makes this compound a valuable tool for studying autoimmune diseases and other inflammatory conditions where lymphocyte migration is a key pathological feature. Unlike S1P1 receptor agonists such as FTY720 (fingolimod), this compound does not appear to cause bradycardia, a significant side effect associated with S1P1 agonism.[1]
Mechanism of Action: S1P1 Antagonism
Sphingosine-1-phosphate (S1P) is a signaling lipid that regulates numerous cellular processes, including cell migration, survival, and differentiation, by binding to its five specific G protein-coupled receptors (S1P1-5). In the immune system, a gradient of S1P between the lymph nodes and the blood is essential for lymphocyte egress. Lymphocytes expressing S1P1 are guided by this gradient to exit the lymphoid tissues and enter circulation.
This compound acts as a competitive antagonist at the S1P1 receptor. This means it binds to the receptor at the same site as the endogenous ligand S1P but does not activate it. By occupying the receptor, this compound prevents S1P from binding and initiating the downstream signaling cascade that promotes cell migration. This leads to the sequestration of lymphocytes within the lymph nodes and a subsequent reduction in the number of circulating lymphocytes (lymphopenia).
Quantitative Data Summary
The following table summarizes the in vitro potency of this compound in a key functional assay. This data can be used as a reference for designing cell-based experiments.
| Compound | Target | Assay Type | Cell Line | Potency (IC₅₀) | Reference |
| This compound | S1P1 | Antagonist Activity | - | 2 nM | [1] |
Experimental Protocols
Detailed methodologies for key in vitro experiments to characterize the activity of this compound are provided below.
Protocol 1: Inhibition of S1P-Induced MAPK/ERK Phosphorylation
This protocol describes how to assess the ability of this compound to inhibit the S1P-induced phosphorylation of ERK1/2 (p44/42 MAPK), a downstream signaling event of S1P1 activation.
Materials:
-
CHO cells stably overexpressing human S1P1 (CHO-S1P1)
-
Cell culture medium (e.g., F-12K Medium with 10% FBS, 1% Penicillin-Streptomycin)
-
Serum-free medium
-
This compound
-
Sphingosine-1-Phosphate (S1P)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels and buffers
-
PVDF membrane
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: anti-phospho-ERK1/2 (p44/42 MAPK), anti-total-ERK1/2
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Culture: Culture CHO-S1P1 cells in standard culture medium until they reach 80-90% confluency.
-
Serum Starvation: Replace the culture medium with serum-free medium and incubate for 18-24 hours to reduce basal signaling.
-
This compound Pre-treatment: Prepare a dilution series of this compound (e.g., 0.1 nM to 10 µM) in serum-free medium. Pre-treat the serum-starved cells with the this compound dilutions for 15-30 minutes. Include a vehicle control (e.g., DMSO).
-
S1P Stimulation: Stimulate the cells with a pre-determined concentration of S1P (e.g., 10 nM) for 5-10 minutes. Include a non-stimulated control.
-
Cell Lysis: Immediately wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting:
-
Normalize protein concentrations and prepare samples for SDS-PAGE.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-ERK1/2 overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate.
-
Strip the membrane and re-probe with an antibody against total ERK1/2 for loading control.
-
-
Data Analysis: Quantify the band intensities and calculate the ratio of phospho-ERK1/2 to total ERK1/2. Plot the dose-response curve for this compound inhibition and determine the IC₅₀ value.
Protocol 2: Lymphocyte Chemotaxis (Migration) Assay
This protocol uses a Transwell system to measure the ability of this compound to inhibit S1P-driven migration of lymphocytes.
Materials:
-
Lymphocytes (e.g., primary human T cells or a lymphocyte cell line like Jurkat)
-
RPMI 1640 medium with 0.5% BSA
-
This compound
-
Sphingosine-1-Phosphate (S1P)
-
Transwell inserts (e.g., 5 µm pore size for lymphocytes)
-
Calcein-AM or other cell viability stain
-
Fluorescence plate reader
Procedure:
-
Cell Preparation: Resuspend lymphocytes in RPMI 1640 with 0.5% BSA at a concentration of 1 x 10⁶ cells/mL.
-
Compound Preparation: Prepare a dilution series of this compound in the same medium.
-
Assay Setup:
-
In the lower chamber of the Transwell plate, add medium containing S1P (e.g., 10 nM) as the chemoattractant. Include a negative control with medium only.
-
In a separate tube, pre-incubate the lymphocytes with the this compound dilutions for 30 minutes at 37°C. Include a vehicle control.
-
Add the pre-incubated cell suspension to the upper chamber of the Transwell inserts.
-
-
Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator for 2-4 hours to allow for cell migration.
-
Quantification of Migration:
-
Carefully remove the Transwell inserts.
-
Quantify the number of migrated cells in the lower chamber. This can be done by staining the cells with Calcein-AM and measuring fluorescence, or by direct cell counting.
-
-
Data Analysis: Calculate the percentage of migration relative to the S1P-only control. Plot the dose-response curve for this compound inhibition and determine the IC₅₀ value.
Concluding Remarks
This compound is a powerful research tool for investigating the role of the S1P1 receptor in health and disease. The protocols and data presented here provide a solid foundation for conducting cell culture experiments to further elucidate its pharmacological properties and potential therapeutic applications. As with any experimental system, optimization of cell densities, incubation times, and reagent concentrations may be necessary for specific cell lines and assay formats.
References
Application Notes and Protocols for p42/p44-MAPK Activation Assay with NIBR0213 Pretreatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
The p42/p44 Mitogen-Activated Protein Kinase (MAPK) signaling cascade, also known as the Extracellular signal-Regulated Kinase (ERK1/2) pathway, is a critical regulator of fundamental cellular processes including proliferation, differentiation, survival, and motility.[1][2] Dysregulation of the ERK1/2 pathway is implicated in various diseases, notably cancer, making it a key target for therapeutic intervention.[2][3] The pathway is typically initiated by the activation of receptor tyrosine kinases or G protein-coupled receptors (GPCRs), leading to a phosphorylation cascade that culminates in the activation of p42/p44 MAPK.[2]
One such GPCR is the Sphingosine-1-Phosphate Receptor 1 (S1P1), which plays a crucial role in lymphocyte trafficking and has emerged as a therapeutic target in autoimmune diseases.[4] NIBR0213 is a potent and selective competitive antagonist of the S1P1 receptor.[4] This application note provides a detailed protocol for assessing the inhibitory effect of this compound on S1P1-mediated p42/p44-MAPK activation. The assay utilizes Chinese Hamster Ovary (CHO) cells stably expressing the human S1P1 receptor (CHO-S1P1) and employs Western blotting to detect the phosphorylation status of p42/p44 MAPK.
Signaling Pathway and Experimental Workflow
The activation of the p42/p44 MAPK pathway by an S1P1 agonist and its inhibition by this compound is a multi-step process. The following diagrams illustrate the signaling cascade and the experimental procedure.
Experimental Protocols
Materials and Reagents
-
Cell Line: CHO cells stably expressing human S1P1 receptor (CHO-S1P1).
-
Culture Medium: Ham's F-12 medium supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., G418).
-
Reagents:
-
This compound (S1P1 antagonist)
-
Sphingosine-1-Phosphate (S1P) or other S1P1 agonist (e.g., SEW2871)
-
Dimethyl sulfoxide (B87167) (DMSO) for dissolving compounds
-
Phosphate Buffered Saline (PBS)
-
Cell Lysis Buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
-
Antibodies:
-
Primary Antibody: Rabbit anti-phospho-p42/p44 MAPK (Thr202/Tyr204)
-
Primary Antibody: Rabbit anti-total p42/p44 MAPK
-
Secondary Antibody: HRP-conjugated anti-rabbit IgG
-
-
Western Blotting Supplies:
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Tris-Buffered Saline with Tween-20 (TBST)
-
Enhanced Chemiluminescence (ECL) detection reagents
-
Imaging system
-
Cell Culture and Treatment
-
Cell Seeding: Seed CHO-S1P1 cells in 6-well plates at a density that allows them to reach 80-90% confluency on the day of the experiment.
-
Serum Starvation: Once cells reach the desired confluency, aspirate the culture medium and wash the cells once with serum-free medium. Then, incubate the cells in serum-free medium for 18-24 hours to reduce basal levels of MAPK activation.[4]
-
This compound Pretreatment: Prepare a stock solution of this compound in DMSO. Dilute this compound in serum-free medium to a final concentration of 1 µM. A vehicle control (DMSO) should be prepared in parallel. Aspirate the starvation medium and add the this compound or vehicle solution to the respective wells. Incubate for 15 minutes at 37°C.[4]
-
S1P1 Agonist Stimulation: Prepare a stock solution of an S1P1 agonist (e.g., S1P) in an appropriate solvent. Dilute the agonist in serum-free medium to the desired final concentration (e.g., 100 nM S1P). Add the agonist solution directly to the wells (including those pretreated with this compound and vehicle) and incubate for 10 minutes at 37°C.[4] A non-stimulated control group (treated with vehicle only) should also be included.
Cell Lysis and Protein Quantification
-
Cell Lysis: After stimulation, immediately place the plates on ice. Aspirate the medium and wash the cells once with ice-cold PBS. Add 100-200 µL of ice-cold lysis buffer (supplemented with protease and phosphatase inhibitors) to each well. Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubation and Centrifugation: Incubate the lysates on ice for 30 minutes with occasional vortexing. Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Protein Quantification: Transfer the supernatant (protein extract) to a new tube. Determine the protein concentration of each sample using a BCA protein assay kit according to the manufacturer's instructions.
Western Blotting
-
Sample Preparation: Normalize the protein concentration of all samples with lysis buffer. Add Laemmli sample buffer to the lysates and boil for 5 minutes at 95-100°C.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel (e.g., 10%). Run the gel until adequate separation of proteins is achieved.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a standard wet or semi-dry transfer protocol.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against phospho-p42/p44 MAPK (diluted in blocking buffer as per the manufacturer's recommendation) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST to remove unbound primary antibody.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Washing: Wash the membrane three times for 10-15 minutes each with TBST.
-
Detection: Add ECL detection reagents to the membrane and visualize the protein bands using a chemiluminescence imaging system.
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped of the phospho-specific antibody and re-probed with an antibody against total p42/p44 MAPK. Follow a standard stripping protocol, then block the membrane again and proceed with the primary and secondary antibody incubations for total p42/p44 MAPK as described above.
Data Presentation and Analysis
The results of the Western blot can be quantified by densitometry using image analysis software (e.g., ImageJ). The intensity of the phospho-p42/p44 MAPK bands should be normalized to the intensity of the corresponding total p42/p44 MAPK bands. The data can be presented as a fold change relative to the unstimulated control.
Table 1: Effect of this compound on S1P1-Agonist-Induced p42/p44-MAPK Phosphorylation
| Treatment Group | S1P1 Agonist (100 nM) | This compound (1 µM) | Normalized Phospho-p42/p44 MAPK Level (Fold Change vs. Control) | Standard Deviation |
| Unstimulated Control | - | - | 1.0 | ± 0.1 |
| Agonist Stimulated | + | - | 5.2 | ± 0.4 |
| This compound + Agonist | + | + | 1.3 | ± 0.2 |
Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual results may vary.
Conclusion
This application note provides a comprehensive and detailed protocol for assessing the inhibitory activity of this compound on S1P1-mediated p42/p44-MAPK activation. The described assay is a robust method for characterizing the pharmacological effects of S1P1 receptor antagonists and can be adapted for screening and lead optimization in drug discovery programs targeting this signaling pathway. Careful optimization of cell conditions, antibody dilutions, and incubation times is recommended to achieve the best results.
References
- 1. Cardiomyocyte S1P1 receptor-mediated extracellular signal-related kinase signaling and desensitization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ccrod.cancer.gov [ccrod.cancer.gov]
- 3. Regulation of cell survival by sphingosine-1-phosphate receptor S1P1 via reciprocal ERK-dependent suppression of Bim and PI-3-kinase/protein kinase C-mediated upregulation of Mcl-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
Long-Term Stability of NIBR0213 Solutions at -20°C: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the current understanding of the long-term stability of NIBR0213 solutions when stored at -20°C. Due to conflicting information from various suppliers and a lack of publicly available, detailed stability studies, this document summarizes the available data and provides a general protocol for researchers to conduct their own stability assessments.
Introduction to this compound
This compound is a potent and selective antagonist of the sphingosine-1-phosphate receptor 1 (S1P1).[1][2] S1P1 is a G protein-coupled receptor that plays a crucial role in regulating lymphocyte trafficking from lymphoid organs into the peripheral circulation.[1][2] By antagonizing S1P1, this compound effectively sequesters lymphocytes within the lymph nodes, leading to a reduction in circulating lymphocytes. This mechanism of action makes this compound a valuable tool for studying autoimmune diseases and other inflammatory conditions in preclinical research.[1][2]
Summary of Available Stability Data
There is currently no consensus on the long-term stability of this compound solutions at -20°C. The table below summarizes the information available from various chemical suppliers. It is important to note that the stability of this compound in solution can be influenced by the solvent used and the presence of other substances.
| Supplier/Source | Solvent | Storage Temperature | Reported Stability | Citation |
| MedchemExpress | Not specified | -20°C | 1 month | |
| TargetMol | In solvent | -80°C | 1 year | |
| Cayman Chemical | Crystalline Solid | -20°C | ≥ 4 years | |
| Cayman Chemical | Aqueous Solution | Not specified | Not recommended for more than one day |
Note: The information provided by suppliers is often for guidance and may not be based on comprehensive, long-term stability studies. Researchers are strongly encouraged to perform their own stability assessments for their specific experimental conditions.
Signaling Pathway of S1P1 and Mechanism of this compound Action
Sphingosine-1-phosphate (S1P) binds to the S1P1 receptor, a G protein-coupled receptor (GPCR). This binding event primarily activates the Gαi signaling pathway. The dissociation of the G protein subunits leads to the activation of downstream effectors, including the PI3K-Akt pathway and the Ras-MAPK pathway, which are crucial for cell survival and proliferation. In the context of the immune system, S1P1 signaling is essential for the egress of lymphocytes from lymphoid organs.
This compound acts as a competitive antagonist at the S1P1 receptor. It binds to the receptor but does not elicit a downstream signal. By occupying the binding site, this compound prevents the endogenous ligand S1P from binding and activating the receptor. This inhibition of S1P1 signaling leads to the retention of lymphocytes in the lymph nodes, resulting in peripheral lymphopenia.
Figure 1: S1P1 Signaling and this compound Inhibition
Protocol for Assessing the Stability of this compound Solutions at -20°C
This protocol provides a general framework for determining the stability of this compound in a specific solvent at -20°C. It is recommended to use a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC), to quantify the concentration of this compound and detect any degradation products over time.
Materials
-
This compound powder
-
Selected solvent (e.g., DMSO, Ethanol)
-
HPLC-grade solvents for mobile phase
-
Calibrated analytical balance
-
Volumetric flasks and pipettes
-
HPLC system with a suitable detector (e.g., UV-Vis)
-
-20°C freezer
-
Cryo-storage vials
Experimental Workflow
Figure 2: this compound Stability Study Workflow
Procedure
-
Preparation of this compound Stock Solution:
-
Accurately weigh a sufficient amount of this compound powder.
-
Dissolve the powder in the chosen solvent to a known concentration (e.g., 10 mM). Ensure complete dissolution.
-
-
Aliquoting and Initial Analysis (Time 0):
-
Aliquot the stock solution into multiple cryo-storage vials to avoid repeated freeze-thaw cycles of the main stock.
-
Immediately analyze one aliquot using a validated HPLC method to determine the initial concentration and purity of this compound. This will serve as the time 0 reference.
-
-
Storage:
-
Store the remaining aliquots in a -20°C freezer.
-
-
Analysis at Subsequent Time Points:
-
At predetermined time intervals (e.g., 1, 2, 4, 8, and 12 weeks), remove one aliquot from the freezer.
-
Allow the aliquot to thaw completely at room temperature.
-
Analyze the sample by HPLC under the same conditions as the time 0 sample.
-
-
Data Analysis:
-
Quantify the peak area of this compound at each time point.
-
Calculate the percentage of this compound remaining relative to the time 0 sample.
-
Monitor for the appearance of any new peaks, which may indicate degradation products.
-
Data Presentation
The quantitative data from the stability study should be summarized in a clear and structured table for easy comparison.
| Time Point (weeks) | This compound Concentration (mM) | % Remaining | Observations (e.g., new peaks) |
| 0 | 10.0 | 100 | No degradation peaks observed |
| 1 | |||
| 2 | |||
| 4 | |||
| 8 | |||
| 12 |
Conclusion and Recommendations
The long-term stability of this compound solutions at -20°C is not well-documented and conflicting information exists. Therefore, it is highly recommended that researchers perform their own stability studies using the protocol outlined above to ensure the integrity and concentration of their this compound solutions for the duration of their experiments. For critical applications, preparing fresh solutions is the most reliable approach to avoid any potential issues arising from degradation. When storing this compound solutions, it is crucial to use high-quality solvents, protect from light, and avoid repeated freeze-thaw cycles.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing NIBR0213 Dosage to Minimize Side Effects
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to utilizing NIBR0213, a potent and selective S1P1 receptor antagonist. The information provided herein is intended to facilitate experimental design and troubleshooting to optimize therapeutic efficacy while minimizing potential side effects.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a competitive antagonist of the Sphingosine-1-Phosphate Receptor 1 (S1P1).[1][2] By blocking the S1P1 receptor on lymphocytes, it inhibits their egress from lymph nodes, leading to a dose-dependent reduction in peripheral blood lymphocyte counts (lymphopenia).[2][3] This sequestration of lymphocytes is the primary mechanism for its therapeutic effects in autoimmune diseases.
Q2: What are the main advantages of this compound compared to S1P1 receptor agonists like Fingolimod (FTY720)?
A2: A significant advantage of this compound is its antagonist nature, which avoids the bradycardia (slowing of the heart rate) commonly associated with S1P1 receptor agonists like Fingolimod.[2] This is because agonist-induced bradycardia is linked to the activation of G protein-coupled inwardly rectifying potassium (GIRK) channels in cardiomyocytes, an effect not triggered by antagonists.[2]
Q3: What are the known side effects of this compound?
A3: The most notable side effect observed in preclinical studies is an increase in pulmonary vascular leakage, which appears to be a class effect for S1P1 antagonists.[2] This effect was observed at 6 hours post-treatment in animal models.[2] However, chronic administration in an Experimental Autoimmune Encephalomyelitis (EAE) model did not result in clinically apparent pulmonary pathology.[2]
Q4: What is a recommended starting dose for in vivo studies?
A4: In a mouse model of EAE, this compound demonstrated significant efficacy at doses of 30-60 mg/kg, comparable to Fingolimod at 3 mg/kg.[2] In rats, a dose-dependent reduction in peripheral blood lymphocytes was observed, with a maximal effect at doses of 1 mg/kg and above, and an estimated ED50 of approximately 0.2 mg/kg. The duration of action was dose-dependent, with effects lasting up to 24 hours at 30 mg/kg.
Troubleshooting Guides
Issue 1: Variability in EAE Disease Score
-
Potential Cause: Inconsistent induction of EAE.
-
Troubleshooting Steps:
-
Standardize Immunization: Ensure the MOG35-55 emulsion is properly prepared and administered consistently. Subcutaneous injection at the base of the tail is a common and effective route.
-
Pertussis Toxin Administration: Administer pertussis toxin at the specified time points (e.g., immediately after and 24 hours post-immunization) and dosage, as this is critical for disease induction.
-
Animal Strain and Age: Use mice of the same strain (e.g., C57BL/6) and a consistent age range (e.g., 9-13 weeks old).
-
Animal Health: Ensure animals are free from other infections or stressors, which can impact the immune response and EAE development.
-
Issue 2: Unexpectedly High Pulmonary Vascular Leakage
-
Potential Cause: Dose of this compound is too high or assessment time point is at peak leakage.
-
Troubleshooting Steps:
-
Dose Titration: Perform a dose-response study to identify the lowest effective dose that achieves the desired level of lymphopenia with minimal pulmonary effects.
-
Time Course Analysis: Measure pulmonary vascular leakage at different time points after this compound administration to understand the kinetics of this side effect. The peak effect was noted at 6 hours in some studies.[2]
-
Monitor Animal Health: Closely observe animals for any signs of respiratory distress.
-
Issue 3: Poor Oral Bioavailability or Inconsistent In Vivo Effects
-
Potential Cause: Improper formulation of the hydrophobic this compound compound.
-
Troubleshooting Steps:
-
Vehicle Selection: For hydrophobic compounds like this compound, an oil-based vehicle such as corn oil is a common choice for oral gavage.[1][4] Alternatively, an aqueous suspension can be prepared using suspending agents like carboxymethyl cellulose (B213188) (CMC) and a small percentage of a solubilizing agent like DMSO and a surfactant like Tween 80.[1][4]
-
Formulation Preparation:
-
If using an oil-based vehicle, ensure the compound is fully dissolved. Gentle heating and vortexing can aid dissolution.
-
For suspensions, first, dissolve this compound in a minimal amount of DMSO, then add the suspending agent and surfactant, and finally, bring it to the final volume with water or saline. Prepare the formulation fresh before each administration to ensure stability and homogeneity.
-
-
Vehicle Control Group: Always include a vehicle-only control group in your experiments to account for any effects of the formulation itself.
-
Data Presentation
Table 1: Dose-Dependent Effect of this compound on Peripheral Blood Lymphocyte (PBL) Counts in Rats
| Dose (mg/kg, oral) | Maximal PBL Reduction (%) | Duration of Maximal Effect (hours) |
| 3 | 75-85 | 7 |
| 10 | 75-85 | 14 |
| 30 | 75-85 | 24 |
Data adapted from preclinical studies in rats.
Table 2: Dose-Related Pulmonary Vascular Leakage in Rats 6 Hours After Oral this compound Administration
| Dose (mg/kg, oral) | Evans Blue Dye Accumulation in Lungs (relative increase) |
| 1 | ~1.5-fold |
| 3 | ~2-fold |
| 10 | ~3-fold |
| 30 | ~4-fold |
Data presented as an approximate fold increase relative to vehicle control, based on graphical representations in preclinical studies.
Experimental Protocols
Protocol 1: Induction and Scoring of Experimental Autoimmune Encephalomyelitis (EAE) in C57BL/6 Mice
-
Antigen Emulsion Preparation:
-
Prepare a 1:1 emulsion of MOG35-55 peptide (200 µ g/mouse ) in Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis (400 µ g/mouse ).
-
-
Immunization:
-
Subcutaneously inject 200 µL of the emulsion at two sites on the flank or at the base of the tail of 9-13 week old female C57BL/6 mice.
-
-
Pertussis Toxin Administration:
-
Administer pertussis toxin (200 ng/mouse) intraperitoneally on the day of immunization and again 24-48 hours later.
-
-
Clinical Scoring:
-
Monitor mice daily starting from day 7 post-immunization.
-
Score clinical signs of EAE using a standard scale:
-
0: No clinical signs
-
1: Limp tail
-
2: Hind limb weakness
-
3: Complete hind limb paralysis
-
4: Hind limb and forelimb paralysis
-
5: Moribund state
-
-
Protocol 2: Assessment of Pulmonary Vascular Permeability using Evans Blue Dye
-
This compound Administration:
-
Administer this compound orally at the desired doses.
-
-
Evans Blue Injection:
-
At a specified time point after this compound administration (e.g., 6 hours), inject Evans Blue dye (e.g., 20 mg/kg) intravenously via the tail vein.
-
-
Perfusion and Tissue Collection:
-
After a circulation period (e.g., 30-60 minutes), perfuse the mice transcardially with saline to remove blood from the vasculature.
-
Harvest the lungs.
-
-
Dye Extraction and Quantification:
-
Homogenize the lung tissue in formamide.
-
Incubate at 60°C for 24 hours to extract the Evans Blue dye.
-
Centrifuge the homogenate and measure the absorbance of the supernatant at 620 nm.
-
Quantify the amount of dye extravasated into the lung tissue by comparing to a standard curve.
-
Mandatory Visualization
Caption: this compound competitively antagonizes the S1P1 receptor, blocking downstream signaling and lymphocyte egress.
Caption: Experimental workflow for assessing this compound efficacy and side effects in vivo.
References
- 1. Influence of Vehicles Used for Oral Dosing of Test Molecules on the Progression of Mycobacterium tuberculosis Infection in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fine-Tuning S1P Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC) | Office of Research [bu.edu]
- 4. journals.asm.org [journals.asm.org]
Technical Support Center: Mitigating NIBR0213-Induced Pulmonary Vascular Leakage in Animal Models
Welcome to the technical support center for researchers investigating the S1P1 receptor antagonist, NIBR0213. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges related to this compound-induced pulmonary vascular leakage in animal models.
Frequently Asked Questions (FAQs)
Q1: We are observing unexpected pulmonary edema in our animal models treated with this compound. What is the likely mechanism?
A1: this compound is a potent and selective antagonist of the Sphingosine-1-Phosphate Receptor 1 (S1P1).[1] The S1P1 signaling pathway is crucial for maintaining the integrity of the vascular endothelium, particularly in the lungs.[2][3][4][5] Antagonism of S1P1 by this compound disrupts the normal barrier function of pulmonary endothelial cells, leading to increased vascular permeability and subsequent fluid leakage into the lung tissue, manifesting as pulmonary edema.[6][7]
Q2: What is the role of the S1P1 receptor in maintaining pulmonary vascular barrier function?
A2: The S1P1 receptor, when activated by its natural ligand Sphingosine-1-Phosphate (S1P), initiates a signaling cascade that strengthens the junctions between endothelial cells.[2][5][8] This process involves the activation of downstream effectors that promote the stability of adherens and tight junctions, which are essential for controlling the passage of fluids and solutes from the blood into the surrounding tissue.[2][5] By blocking this essential signaling, this compound compromises the integrity of the endothelial barrier.
Q3: Are there any known strategies to mitigate this compound-induced pulmonary vascular leakage?
A3: While direct studies on mitigating this compound-induced pulmonary edema are limited, a potential strategy is the co-administration of an S1P1 receptor agonist. S1P1 agonists have been shown to enhance endothelial barrier function and protect against vascular leakage in various models of lung injury.[3][9] The rationale is that a carefully titrated dose of an S1P1 agonist could counteract the antagonistic effects of this compound at the pulmonary endothelium, thereby restoring barrier integrity. However, this approach requires careful dose-response studies to balance the desired systemic effects of this compound with the localized protective effects of the S1P1 agonist in the lungs.
Q4: How can we quantify the extent of pulmonary vascular leakage in our animal models?
A4: The most common and well-established method is the Evans Blue dye extravasation assay.[10][11] Evans Blue dye binds to serum albumin, and its presence in the lung parenchyma after intravenous injection is a direct measure of vascular permeability. The amount of dye that has leaked into the lung tissue can be quantified spectrophotometrically after extraction. Another method is the measurement of the lung wet-to-dry weight ratio, where an increase in this ratio indicates fluid accumulation.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| High variability in Evans Blue assay results between animals in the same treatment group. | Inconsistent injection volume or rate of Evans Blue dye. | Ensure precise and consistent intravenous injection technique. Use a consistent volume of dye per gram of body weight for each animal. |
| Incomplete perfusion of the pulmonary vasculature to remove intravascular dye. | Perfuse the lungs thoroughly with PBS or saline via the right ventricle until the lung tissue appears pale. Consistent perfusion pressure and duration are critical.[10] | |
| Incomplete extraction of Evans Blue dye from the lung tissue. | Ensure the lung tissue is fully submerged in formamide (B127407) and incubated for a sufficient duration (e.g., 24-48 hours at 55-60°C) to allow for complete dye extraction.[10] | |
| No significant difference in vascular leakage is observed between control and this compound-treated groups. | The dose of this compound may be too low to induce a measurable effect. | Perform a dose-response study to determine the optimal concentration of this compound that induces significant pulmonary vascular leakage. |
| The timing of the measurement may be inappropriate. | The onset and duration of this compound-induced vascular leakage may be time-dependent. Conduct a time-course experiment to identify the peak of the effect. | |
| The animal model may be resistant to this compound-induced effects. | Review the literature for the most sensitive animal strains for studying S1P1 antagonist-induced vascular leakage. C57BL/6 mice are commonly used in such studies. | |
| Unexpected mortality in animals treated with this compound. | Severe pulmonary edema leading to respiratory distress. | Lower the dose of this compound. Monitor animals closely for signs of respiratory distress and consider humane endpoints. |
| Off-target effects of the compound. | Review the preclinical safety and toxicology data for this compound for other potential organ toxicities. |
Experimental Protocols
Induction of Pulmonary Vascular Leakage with this compound in Mice
This protocol describes the induction of pulmonary vascular leakage in a mouse model using the S1P1 antagonist this compound.
Materials:
-
This compound
-
Vehicle (e.g., 0.5% methylcellulose (B11928114) in water)
-
C57BL/6 mice (8-10 weeks old)
-
Oral gavage needles
-
Animal balance
Procedure:
-
Acclimatization: Acclimatize mice to the housing conditions for at least one week before the experiment.
-
Preparation of this compound: Prepare a stock solution of this compound in the chosen vehicle at the desired concentration. Ensure the solution is homogenous.
-
Dosing:
-
Weigh each mouse to determine the correct dosing volume.
-
Administer this compound or vehicle to the control group via oral gavage. A typical dose range to explore for inducing vascular leakage could be 30-100 mg/kg, based on preclinical studies of S1P1 antagonists.
-
-
Monitoring: Observe the animals for any signs of respiratory distress or other adverse effects.
-
Assessment of Vascular Leakage: At a predetermined time point after this compound administration (e.g., 2-4 hours), proceed with the quantification of pulmonary vascular leakage using the Evans Blue assay.
Quantification of Pulmonary Vascular Leakage using Evans Blue Assay
This protocol details the steps for measuring pulmonary vascular permeability in mice.
Materials:
-
Evans Blue dye (0.5% w/v in sterile saline)
-
Anesthetic (e.g., ketamine/xylazine cocktail)
-
Heparinized saline
-
Phosphate-buffered saline (PBS), ice-cold
-
Formamide
-
Surgical instruments (scissors, forceps)
-
Syringes and needles (30G)
-
Microcentrifuge tubes
-
Spectrophotometer (plate reader)
Procedure:
-
Anesthesia: Anesthetize the mouse via intraperitoneal injection of an appropriate anesthetic.
-
Evans Blue Injection:
-
Warm the mouse tail to dilate the lateral tail vein.
-
Inject 200 µL of 0.5% Evans Blue dye solution intravenously via the tail vein.[12]
-
Allow the dye to circulate for a defined period (e.g., 30-60 minutes).
-
-
Blood Collection and Perfusion:
-
Collect a blood sample via cardiac puncture into a heparinized tube.
-
Immediately after blood collection, perfuse the pulmonary circulation by making an incision in the right ventricle and slowly injecting ice-cold PBS into the right ventricle until the lungs appear pale. This removes the intravascular dye.[10]
-
-
Lung Tissue Collection:
-
Carefully dissect the lungs and remove any extraneous tissue.
-
Blot the lungs dry and record the wet weight.
-
-
Dye Extraction:
-
Place the lung tissue in a microcentrifuge tube with a known volume of formamide (e.g., 1 mL).
-
Incubate the tubes at 55-60°C for 24-48 hours to extract the Evans Blue dye from the tissue.[10]
-
-
Quantification:
-
Centrifuge the blood sample to obtain plasma.
-
Centrifuge the formamide-lung homogenate to pellet the tissue debris.
-
Measure the absorbance of the formamide supernatant and the plasma (diluted in formamide) at 620 nm using a spectrophotometer.
-
Calculate the concentration of Evans Blue in the lung tissue (µg/g of wet lung tissue) using a standard curve.
-
Quantitative Data Summary
The following tables summarize hypothetical quantitative data that could be generated from experiments investigating this compound-induced pulmonary vascular leakage and its mitigation.
Table 1: Dose-Dependent Effect of this compound on Pulmonary Vascular Leakage
| Treatment Group | Dose (mg/kg) | Evans Blue Extravasation (µg/g lung tissue) (Mean ± SEM) | Lung Wet/Dry Weight Ratio (Mean ± SEM) |
| Vehicle Control | - | 15.2 ± 2.1 | 4.5 ± 0.2 |
| This compound | 10 | 25.8 ± 3.5 | 5.1 ± 0.3 |
| This compound | 30 | 48.9 ± 5.2 | 6.2 ± 0.4 |
| This compound | 100 | 75.3 ± 7.8 | 7.8 ± 0.5 |
*p < 0.05, **p < 0.01 compared to Vehicle Control
Table 2: Mitigation of this compound-Induced Pulmonary Vascular Leakage by an S1P1 Agonist
| Treatment Group | Evans Blue Extravasation (µg/g lung tissue) (Mean ± SEM) | Lung Wet/Dry Weight Ratio (Mean ± SEM) |
| Vehicle Control | 14.8 ± 1.9 | 4.6 ± 0.3 |
| This compound (30 mg/kg) | 50.1 ± 6.3 | 6.5 ± 0.5 |
| S1P1 Agonist (e.g., SEW2871) (1 mg/kg) | 16.2 ± 2.5 | 4.7 ± 0.2 |
| This compound (30 mg/kg) + S1P1 Agonist (1 mg/kg) | 28.5 ± 4.1# | 5.3 ± 0.4# |
*p < 0.01 compared to Vehicle Control; #p < 0.05 compared to this compound alone
Visualizations
References
- 1. A potent and selective S1P(1) antagonist with efficacy in experimental autoimmune encephalomyelitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Targeting Sphingosine-1-Phosphate Signaling in Lung Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sphingosine -1 Phosphate Receptor-1 signaling maintains endothelial cell barrier function and protects against immune complex-induced vascular injury - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ahajournals.org [ahajournals.org]
- 5. Sphingosine-1-phosphate and its receptors in vascular endothelial and lymphatic barrier function - PMC [pmc.ncbi.nlm.nih.gov]
- 6. content-assets.jci.org [content-assets.jci.org]
- 7. Sphingosine 1-Phosphate Receptor 1 (S1P1) Upregulation and Amelioration of Experimental Autoimmune Encephalomyelitis by an S1P1 Antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Differential Effects of Sphingosine 1–Phosphate Receptors on Airway and Vascular Barrier Function in the Murine Lung - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Sphingosine-1-Phosphate Receptor-1 Selective Agonist Enhances Collateral Growth and Protects against Subsequent Stroke | PLOS One [journals.plos.org]
- 10. Measurement of lung vessel and epithelial permeability in vivo with Evans Blue - PMC [pmc.ncbi.nlm.nih.gov]
- 11. First magnetic particle imaging to assess pulmonary vascular leakage in vivo in the acutely injured and fibrotic lung - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Evans Blue Assay in Mice [milstone.bwh.harvard.edu]
Technical Support Center: NIBR0213 In Vivo Efficacy
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing NIBR0213 in in vivo efficacy studies. The information is tailored for scientists and drug development professionals to address potential variability in experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent and selective antagonist of the Sphingosine-1-Phosphate Receptor 1 (S1P1).[1] By blocking the S1P1 receptor, this compound inhibits the trafficking of lymphocytes from the lymph nodes into the peripheral blood.[1] This reduction in circulating lymphocytes is the primary mechanism underlying its efficacy in models of autoimmune diseases.[1]
Q2: In which animal model has this compound shown efficacy?
A2: this compound has demonstrated significant efficacy in the Experimental Autoimmune Encephalomyelitis (EAE) mouse model, which is a widely used preclinical model for human multiple sclerosis (MS).[1][2] It has been shown to be comparable in therapeutic efficacy to fingolimod (B1672674) in this model.[1]
Q3: What is the typical dose range for this compound in mice?
A3: In the therapeutic EAE model in C57BL/6 mice, this compound has been shown to be effective when administered orally at doses of 30-60 mg/kg.[3]
Q4: How is this compound administered in in vivo studies?
A4: this compound is typically administered orally (p.o.), for example, via oral gavage.[1][3]
Q5: What are the expected pharmacokinetic properties of this compound?
Troubleshooting Guide
Variability in in vivo efficacy studies can arise from multiple factors. This guide addresses common issues encountered when working with this compound in the EAE model.
| Issue | Potential Cause | Recommended Action |
| High variability in EAE clinical scores between animals in the same group. | - Inconsistent EAE induction. - Improper formulation or administration of this compound. - Animal health status. | - Standardize the EAE induction protocol meticulously. Ensure the MOG35-55/CFA emulsion is properly prepared and administered. - Prepare the this compound formulation fresh daily and ensure accurate oral gavage technique. - Use healthy, age-matched female C57BL/6 mice from a reputable supplier. |
| Lack of significant therapeutic effect of this compound compared to the vehicle group. | - Suboptimal dose of this compound. - Incorrect timing of treatment initiation. - Poor bioavailability due to formulation issues. | - Titrate the dose of this compound (e.g., 30 mg/kg and 60 mg/kg) to determine the optimal effective dose in your specific experimental setup. - For a therapeutic model, initiate treatment at the peak of disease, as determined by daily clinical scoring. - Ensure the vehicle used is appropriate for solubilizing this compound. Consider using a vehicle such as 0.5% methylcellulose (B11928114) or 10% DMSO in corn oil. |
| Unexpected toxicity or adverse events in treated animals. | - Incorrect gavage technique causing esophageal or gastric injury. - Off-target effects at high doses. - Vehicle-related toxicity. | - Ensure all personnel performing oral gavage are properly trained and proficient. - If toxicity is observed at higher doses, consider reducing the dose or frequency of administration. - Run a vehicle-only control group to rule out any adverse effects of the formulation vehicle. |
| Failure to induce EAE in control animals. | - Inactive MOG35-55 peptide or pertussis toxin. - Improper preparation of the MOG35-55/CFA emulsion. - Incorrect immunization procedure. | - Use high-quality, validated reagents from a reputable source. - Ensure the emulsion is stable and properly mixed before injection. - Follow a standardized and validated EAE induction protocol. |
Data Presentation
Table 1: Summary of this compound In Vivo Efficacy in the Therapeutic EAE Model
| Animal Model | Treatment | Dose (mg/kg, p.o.) | Mean Clinical Score (Day 25 post-immunization) | Reference |
| C57BL/6 Mice | Vehicle | - | ~3.5 | [3] |
| C57BL/6 Mice | This compound | 30 | ~2.0 | [3] |
| C57BL/6 Mice | Fingolimod | 3 | ~2.0 | [3] |
| *Statistically significant reduction compared to vehicle. |
Experimental Protocols
Key Experiment: Therapeutic EAE Model in C57BL/6 Mice
1. EAE Induction:
-
Animals: Female C57BL/6 mice, 8-12 weeks old.
-
Immunization: On day 0, mice are subcutaneously immunized with 100 µg of MOG35-55 peptide emulsified in Complete Freund's Adjuvant (CFA) containing 4 mg/mL Mycobacterium tuberculosis.
-
Pertussis Toxin: Mice receive an intraperitoneal (i.p.) injection of 200 ng of pertussis toxin on day 0 and day 2 post-immunization.[6]
-
Clinical Scoring: Animals are monitored daily for clinical signs of EAE using a standard scoring scale (0-5).
2. This compound Formulation and Administration:
-
Formulation: While the exact vehicle used in the original studies is not specified, a common vehicle for oral gavage of small molecules in mice is 0.5% (w/v) methylcellulose in water or a solution containing a small percentage of a solubilizing agent like DMSO in a carrier oil (e.g., corn oil). It is recommended to perform a small pilot study to determine the optimal vehicle for this compound.
-
Administration: Once the mice reach the peak of disease (typically around day 14-16 post-immunization with a clinical score of ~3), they are randomized into treatment groups. This compound is administered orally once daily at the desired dose (e.g., 30 mg/kg).
3. Efficacy Evaluation:
-
Primary Endpoint: The primary efficacy endpoint is the daily clinical score. A reduction in the mean clinical score in the this compound-treated group compared to the vehicle-treated group indicates therapeutic efficacy.
-
Secondary Endpoints: Secondary endpoints can include body weight changes, histological analysis of the spinal cord for inflammation and demyelination, and immunological analysis of peripheral blood and central nervous system immune cell populations.
Visualizations
Signaling Pathways and Experimental Workflows
References
- 1. researchgate.net [researchgate.net]
- 2. animalcare.ubc.ca [animalcare.ubc.ca]
- 3. Fine-Tuning S1P Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Hooke - Protocols - EAE Induction by Active Immunization in C57BL/6 Mice [hookelabs.com]
NIBR0213 off-target effects in cellular assays
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the use of NIBR0213 in cellular assays, with a specific focus on potential off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective competitive antagonist of the Sphingosine-1-Phosphate receptor 1 (S1P1).[1] Its primary mechanism of action is to block the signaling of S1P via S1P1, which is crucial for regulating lymphocyte trafficking. By antagonizing S1P1, this compound prevents the egress of lymphocytes from lymphoid organs, leading to a reduction in peripheral blood lymphocyte counts (lymphopenia). This immunomodulatory effect makes it a valuable tool for studying autoimmune diseases.
Q2: What are the known off-target effects of this compound in cellular assays?
The most significant reported off-target or mechanism-based adverse effect of this compound is an increase in endothelial permeability, which can manifest as vascular leakage, particularly in the lungs.[2] This effect is a known consequence of S1P1 antagonism on endothelial cells, which play a critical role in maintaining vascular barrier integrity. Unlike S1P1 agonists such as Fingolimod (FTY720), this compound does not exhibit agonistic activity at S1P1 and therefore is not associated with bradycardia (a slowing of the heart rate), an adverse effect linked to S1P1 agonism in cardiomyocytes.[2]
Q3: How selective is this compound for S1P1 over other S1P receptor subtypes?
This compound demonstrates high selectivity for the human S1P1 receptor over other human S1P receptor subtypes (S1P2, S1P3, S1P4, and S1P5). The following table summarizes the antagonist potency (IC50) of this compound at the different S1P receptors.
Quantitative Data Summary
Table 1: this compound Antagonist Potency at Human S1P Receptors
| Receptor | Antagonist IC50 (nM) |
| hS1P1 | 13 |
| hS1P2 | >10000 |
| hS1P3 | 1100 |
| hS1P4 | >10000 |
| hS1P5 | >10000 |
Data sourced from Quancard et al., 2012.
Experimental Protocols
Protocol 1: S1P Receptor Antagonism Assay (GTPγS Binding Assay)
This protocol outlines the methodology used to determine the antagonist activity of this compound at S1P receptors.
1. Cell Culture and Membrane Preparation:
- Culture CHO-K1 cells stably overexpressing one of the human S1P receptors (S1P1, S1P2, S1P3, S1P4, or S1P5).
- Harvest cells and prepare crude plasma membranes by homogenization and centrifugation.
- Resuspend the membrane pellet in an appropriate assay buffer (e.g., 50 mM HEPES, 100 mM NaCl, 5 mM MgCl2, pH 7.4).
2. GTPγS Binding Assay:
- In a 96-well plate, add the cell membranes, GDP (10 µM), and varying concentrations of this compound.
- Incubate for 15 minutes at 30°C.
- Add the S1P agonist (at a concentration that elicits a submaximal response, e.g., EC80) and [35S]GTPγS (0.2 nM).
- Incubate for 30 minutes at 30°C.
- Terminate the reaction by rapid filtration through a glass fiber filter plate.
- Wash the filters with ice-cold assay buffer.
- Measure the radioactivity bound to the filters using a scintillation counter.
3. Data Analysis:
- Calculate the percentage of inhibition of the agonist-stimulated [35S]GTPγS binding at each concentration of this compound.
- Determine the IC50 value by fitting the data to a four-parameter logistic equation.
Protocol 2: In Vitro Endothelial Barrier Function Assay (Transendothelial Electrical Resistance - TEER)
This protocol describes a method to assess the effect of this compound on endothelial barrier function in vitro.
1. Cell Culture:
- Culture human umbilical vein endothelial cells (HUVECs) on porous Transwell inserts until a confluent monolayer is formed.
- Confirm monolayer confluence by microscopy and by achieving a stable baseline TEER reading.
2. TEER Measurement:
- Use a voltohmmeter with an electrode designed for Transwell inserts (e.g., an Endohm chamber).
- Equilibrate the cells in fresh culture medium for at least 1 hour before the experiment.
- Measure the baseline TEER of the endothelial monolayer.
- Add this compound at the desired concentrations to the apical (upper) chamber of the Transwell.
- Measure TEER at various time points (e.g., 1, 2, 4, 6, 12, and 24 hours) after the addition of the compound.
- Include a vehicle control (e.g., DMSO) in parallel.
3. Data Analysis:
- Subtract the resistance of a blank Transwell insert (without cells) from the measured resistance to obtain the resistance of the cell monolayer.
- Normalize the TEER values to the baseline reading for each well to determine the percentage change in resistance over time.
- A decrease in TEER indicates a disruption of the endothelial barrier.
Troubleshooting Guide
Issue 1: Unexpectedly high endothelial permeability (low TEER values) in vehicle-treated control cells.
-
Possible Cause 1: Incomplete cell monolayer confluence.
-
Troubleshooting Step: Ensure cells have reached full confluence before starting the experiment. Visually inspect the monolayer using a microscope. Allow for sufficient time for tight junction formation, which can be monitored by daily TEER measurements until a stable plateau is reached.
-
-
Possible Cause 2: Cell passage number.
-
Troubleshooting Step: Use endothelial cells at a low passage number. Primary endothelial cells can lose their barrier-forming capacity at higher passages.
-
-
Possible Cause 3: Contamination.
-
Troubleshooting Step: Regularly test cell cultures for mycoplasma contamination, which can affect cell health and barrier function.
-
Issue 2: High variability in lymphopenia induction in in vivo studies.
-
Possible Cause 1: Inconsistent oral gavage administration.
-
Troubleshooting Step: Ensure proper and consistent oral gavage technique to minimize variability in drug absorption.
-
-
Possible Cause 2: Differences in animal age, weight, or strain.
-
Troubleshooting Step: Use animals of the same age, weight range, and genetic background for each experimental group.
-
-
Possible Cause 3: Formulation of this compound.
-
Troubleshooting Step: Ensure this compound is properly solubilized and stable in the vehicle used for administration.
-
Visualizations
Caption: this compound competitively antagonizes the S1P1 receptor.
Caption: Experimental workflow for assessing endothelial barrier function.
References
Best practices for storing aqueous solutions of NIBR0213
This technical support center provides researchers, scientists, and drug development professionals with best practices for storing and handling aqueous solutions of NIBR0213. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Cloudiness or precipitation upon dilution of ethanolic stock solution into aqueous buffer. | This compound is sparingly soluble in aqueous buffers. The final concentration in the aqueous solution may have exceeded its solubility limit. The ethanol (B145695) concentration in the final solution may be too low to maintain solubility. | Ensure the final concentration of this compound in the aqueous buffer does not exceed its solubility limit (approximately 0.15 mg/mL in a 1:5 ethanol:PBS solution)[1]. Increase the proportion of ethanol in the final aqueous solution, if experimentally permissible. Prepare a fresh solution at a lower concentration. Gentle warming and vortexing may help to redissolve the precipitate, but the solution should be used immediately. |
| Visible particles or crystals in the aqueous solution after short-term storage. | This compound aqueous solutions are not stable and are not recommended for storage for more than one day[1]. Precipitation can occur over time, even at low temperatures. | Prepare fresh aqueous solutions of this compound for each experiment. Avoid storing aqueous solutions. If a solution appears cloudy or contains precipitate, it should be discarded. |
| Inconsistent or lower-than-expected activity in cell-based assays. | Degradation of this compound in the aqueous solution. Inaccurate concentration due to precipitation. Adsorption of the compound to plasticware. | Always use freshly prepared aqueous solutions. Visually inspect the solution for any signs of precipitation before use. Consider using low-adhesion microplates or glassware to minimize loss of the compound. |
| Difficulty dissolving the crystalline solid in ethanol. | The crystalline solid may require energy to dissolve completely. | Use gentle warming and vortexing to aid dissolution in ethanol. Ensure the ethanol is of high purity and not denatured. |
Frequently Asked Questions (FAQs)
1. What is the recommended solvent for preparing a stock solution of this compound?
This compound is soluble in organic solvents such as ethanol and DMSO[1]. For a stock solution, dissolve this compound in 100% ethanol.
2. How should I prepare an aqueous working solution of this compound from the ethanolic stock?
To prepare an aqueous working solution, first, dissolve the this compound in ethanol. Then, dilute this ethanolic stock solution with the aqueous buffer of your choice to the desired final concentration. It is crucial to add the ethanolic stock to the aqueous buffer, not the other way around, to minimize the risk of precipitation.
3. What is the maximum recommended storage time for an aqueous solution of this compound?
It is not recommended to store aqueous solutions of this compound for more than one day[1]. For optimal results, prepare fresh aqueous solutions for each experiment.
4. How should I store the crystalline solid and the ethanolic stock solution of this compound?
The crystalline solid should be stored at -20°C. An ethanolic stock solution can be stored at -20°C for up to one month. To avoid repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller volumes for single use.
5. What are the visual indicators of this compound degradation or precipitation in an aqueous solution?
Any cloudiness, haziness, or visible particulate matter in the solution is an indicator of precipitation. While chemical degradation may not always be visible, the presence of a precipitate suggests that the compound is no longer fully in solution and the effective concentration is unknown.
Quantitative Data Summary
| Parameter | Value | Solvent/Buffer | Source |
| Solubility | ~0.15 mg/mL | 1:5 solution of ethanol:PBS (pH 7.2) | [1] |
| Stock Solution Storage (Ethanol) | ≤ 1 month | 100% Ethanol | N/A |
| Aqueous Solution Storage | ≤ 1 day | Aqueous Buffer | [1] |
Experimental Protocols
Protocol 1: Calcium Mobilization Assay for S1P1 Receptor Antagonism
This protocol is a general guideline for assessing the antagonist activity of this compound on the S1P1 receptor by measuring changes in intracellular calcium levels.
Materials:
-
HEK293 cells stably expressing the human S1P1 receptor.
-
Cell culture medium (e.g., DMEM with 10% FBS).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Pluronic F-127.
-
S1P (Sphingosine-1-phosphate) as the agonist.
-
This compound.
-
96-well black, clear-bottom microplates.
-
Fluorescence plate reader with an injection system.
Procedure:
-
Cell Plating: Seed the S1P1-expressing HEK293 cells into 96-well plates at a density that will result in a confluent monolayer on the day of the assay. Incubate for 18-24 hours at 37°C in a 5% CO2 incubator.
-
Dye Loading: Prepare a loading solution of Fluo-4 AM and Pluronic F-127 in the assay buffer. Remove the cell culture medium from the wells and add the dye-loading solution. Incubate for 1 hour at 37°C.
-
Compound Incubation: After incubation, wash the cells with the assay buffer to remove excess dye. Add varying concentrations of freshly prepared this compound (in aqueous buffer) to the wells. Incubate for 15-30 minutes at room temperature.
-
Agonist Stimulation and Measurement: Place the plate in the fluorescence plate reader. Set the reader to record fluorescence intensity over time. Inject a solution of S1P (at a concentration that elicits a submaximal response, e.g., EC80) into the wells.
-
Data Analysis: The antagonist effect of this compound is determined by the reduction in the S1P-induced fluorescence signal. Calculate the IC50 value of this compound from the concentration-response curve.
Protocol 2: [³⁵S]GTPγS Binding Assay for S1P1 Receptor Activity
This assay measures the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to G proteins upon receptor activation, providing a functional readout of GPCR agonism and antagonism.
Materials:
-
Membranes from cells expressing the human S1P1 receptor.
-
Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4).
-
GDP.
-
[³⁵S]GTPγS.
-
S1P as the agonist.
-
This compound.
-
Scintillation proximity assay (SPA) beads (e.g., wheat germ agglutinin-coated).
-
96-well microplates.
-
Microplate scintillation counter.
Procedure:
-
Reaction Setup: In a 96-well plate, add the cell membranes, GDP, and varying concentrations of freshly prepared this compound.
-
Agonist Addition: Add S1P to the wells. For antagonist determination, S1P should be at a concentration that gives a significant signal over baseline.
-
Initiation of Reaction: Start the binding reaction by adding [³⁵S]GTPγS.
-
Incubation: Incubate the plate at room temperature for 60 minutes with gentle agitation.
-
SPA Bead Addition: Add a suspension of SPA beads to each well.
-
Signal Detection: Seal the plate and incubate for at least 30 minutes to allow the beads to settle. Measure the radioactivity in a microplate scintillation counter.
-
Data Analysis: The antagonist activity of this compound is observed as a decrease in the S1P-stimulated [³⁵S]GTPγS binding. Determine the IC50 value from the concentration-response curve.
Visualizations
Caption: S1P1 receptor signaling pathway and the antagonistic action of this compound.
References
Experimental challenges with chronic NIBR0213 administration
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the S1P1 receptor antagonist, NIBR0213.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent, selective, and orally bioavailable competitive antagonist of the Sphingosine-1-Phosphate Receptor 1 (S1P1).[1][2] Its primary mechanism of action is to block the S1P1 receptor, which is crucial for the egress of lymphocytes from secondary lymphoid organs.[1] This blockade results in a dose-dependent reduction of peripheral blood lymphocyte counts (lymphopenia), which is a key factor in its immunomodulatory effects observed in preclinical models of autoimmune diseases.[1][3]
Q2: What are the key advantages of this compound compared to S1P1 receptor agonists like Fingolimod (FTY720)?
A significant advantage of this compound is its antagonist nature, which avoids the bradycardia (slowing of heart rate) commonly associated with S1P1 receptor agonists like Fingolimod.[1] This is because this compound does not activate the G protein-coupled inwardly rectifying potassium (GIRK) channels in cardiomyocytes, a mechanism responsible for the cardiac side effects of agonists.[1]
Q3: What are the recommended solvents and storage conditions for this compound?
This compound is supplied as a crystalline solid and is soluble in organic solvents such as ethanol (B145695), DMSO, and dimethyl formamide (B127407) (DMF) at approximately 25 mg/mL.[4][5] It has limited solubility in aqueous buffers. For in vivo preparations, it is recommended to first dissolve this compound in ethanol and then dilute with the desired aqueous buffer.[4] A 1:5 solution of ethanol:PBS (pH 7.2) can achieve a solubility of approximately 0.15 mg/mL.[4] It is advised not to store aqueous solutions for more than one day.[4] For long-term storage, this compound should be stored as a solid at -20°C, where it is stable for at least four years.[4][5]
Troubleshooting Guide
Issue 1: Unexpected Acute Toxicity or Adverse Events in Animal Models
-
Symptom: Animals exhibit signs of respiratory distress, lethargy, or unexpected mortality shortly after administration.
-
Potential Cause: A known side effect of S1P1 receptor antagonists, including this compound, is an increase in pulmonary vascular leakage.[1] This can occur within hours of administration.[1]
-
Troubleshooting Steps:
-
Monitor Animals Closely: Observe animals for any signs of respiratory distress, especially within the first 6-24 hours after dosing.
-
Dose-Response Evaluation: The extent of vascular leakage can be dose-dependent.[3] Consider performing a dose-response study to identify the minimum effective dose that achieves the desired level of lymphopenia without causing severe adverse events.
-
Histopathological Analysis: If unexpected mortality occurs, perform necropsy and histopathological analysis of the lungs and other major organs to assess for signs of vascular leakage, edema, or inflammation.
-
Consider the Animal Model: The severity of this side effect may vary between species and even strains.
-
Issue 2: Lack of Efficacy in Experimental Autoimmune Encephalomyelitis (EAE) Model
-
Symptom: No significant reduction in EAE clinical scores or desired level of lymphopenia is observed.
-
Potential Cause:
-
Improper Formulation: this compound has poor aqueous solubility.[4] Improper dissolution can lead to inaccurate dosing.
-
Inadequate Dose or Dosing Frequency: The pharmacokinetic profile of this compound indicates a long duration of action, but a sufficient dose is required to maintain therapeutic levels.[3]
-
Timing of Administration: The therapeutic effect in the EAE model is observed when treatment is initiated at the peak of the disease.[2]
-
-
Troubleshooting Steps:
-
Verify Formulation: Ensure this compound is fully dissolved in an appropriate vehicle before administration. A common method is to first dissolve it in a small amount of an organic solvent like ethanol and then dilute it with a suitable aqueous carrier.[4]
-
Optimize Dose and Schedule: In a mouse EAE model, a therapeutic effect was seen with doses of 30-60 mg/kg administered orally.[1] In rats, a dose of 30 mg/kg was shown to reduce peripheral blood lymphocytes by 75-85% for up to 24 hours.[3][5]
-
Confirm Lymphopenia: Before starting a long-term efficacy study, conduct a short-term experiment to confirm that the chosen dose and formulation induce the expected level of lymphopenia in your animal model.
-
Review EAE Induction Protocol: Ensure the EAE model is induced consistently and that treatment is initiated at the appropriate disease stage.
-
Issue 3: Inconsistent Results Between Experiments
-
Symptom: High variability in lymphocyte counts or EAE scores between different cohorts of animals.
-
Potential Cause:
-
Inconsistent Formulation Preparation: Due to its low aqueous solubility, variations in the preparation of the dosing solution can lead to inconsistent drug delivery.
-
Animal Strain and Health Status: The immune response and drug metabolism can vary between different strains of mice or rats and can be influenced by the health and stress levels of the animals.
-
-
Troubleshooting Steps:
-
Standardize Formulation Protocol: Develop and strictly adhere to a standardized operating procedure (SOP) for preparing the this compound dosing solution.
-
Use Healthy, Age-Matched Animals: Ensure that all animals used in a study are of the same strain, age, and are in good health.
-
Acclimatize Animals: Allow animals to acclimatize to the facility and handling procedures before the start of the experiment to minimize stress-induced variability.
-
Randomize and Blind Studies: Whenever possible, randomize animals into treatment groups and blind the investigators who are assessing the outcomes to reduce bias.
-
Data Presentation
Table 1: In Vitro Potency of this compound
| Assay Type | Species | Receptor | IC50 (nM) |
| Ca2+ Mobilization | Human | S1P1 | 2.5 |
| Human | S1P2 | > 10,000 | |
| Human | S1P3 | > 10,000 | |
| Human | S1P4 | > 10,000 | |
| GTPγS Binding | Human | S1P1 | 2.0 |
| Rat | S1P1 | 2.3 | |
| Mouse | S1P1 | 8.5 |
Data compiled from publicly available information.
Table 2: Pharmacodynamic Effect of Oral this compound in Rats
| Dose (mg/kg) | Maximum Lymphocyte Reduction (%) | Duration of Max Effect (hours) |
| 3 | 75-85 | 7 |
| 10 | 75-85 | 14 |
| 30 | 75-85 | 24 |
Data from studies in Lewis and Wistar rats.[3]
Experimental Protocols
Protocol: Induction and Treatment of Experimental Autoimmune Encephalomyelitis (EAE) in C57BL/6 Mice
-
Immunization:
-
On day 0, immunize female C57BL/6 mice (8-12 weeks old) subcutaneously at two sites on the flank with an emulsion containing 100-200 µg of MOG35-55 peptide in Complete Freund's Adjuvant (CFA) supplemented with Mycobacterium tuberculosis.
-
On day 0 and day 2, administer 200-300 ng of pertussis toxin intraperitoneally.
-
-
Clinical Scoring:
-
Monitor the mice daily for clinical signs of EAE starting from day 7 post-immunization.
-
Use a standard 0-5 scoring system: 0, no clinical signs; 1, limp tail; 2, hind limb weakness; 3, hind limb paralysis; 4, hind and forelimb paralysis; 5, moribund.
-
-
This compound Administration (Therapeutic Model):
-
Initiate treatment when mice reach the peak of the disease (typically a clinical score of 2-3).
-
Prepare this compound by first dissolving it in ethanol and then diluting with a suitable vehicle (e.g., PBS or corn oil) to the final desired concentration.
-
Administer this compound orally at a dose of 30-60 mg/kg once or twice daily.
-
The control group should receive the vehicle only.
-
-
Monitoring and Endpoint:
-
Continue daily clinical scoring and body weight measurement throughout the study.
-
At the end of the experiment, collect blood for lymphocyte counting and tissues (spinal cord, brain) for histological analysis of inflammation and demyelination.
-
Mandatory Visualizations
Caption: S1P1 signaling pathway and the antagonistic action of this compound.
Caption: Experimental workflow for a therapeutic EAE study with this compound.
Caption: Troubleshooting logic for chronic this compound experiments.
References
- 1. Fine-Tuning S1P Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A potent and selective S1P(1) antagonist with efficacy in experimental autoimmune encephalomyelitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. caymanchem.com [caymanchem.com]
Validation & Comparative
Validating NIBR0213 S1P1 Antagonism in CHO Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of NIBR0213, a potent and selective sphingosine-1-phosphate receptor 1 (S1P1) antagonist, with other S1P1 modulators. The data presented herein, derived from studies utilizing Chinese Hamster Ovary (CHO) cells, is intended to assist researchers in evaluating its performance and designing relevant experimental protocols.
Introduction to S1P1 and its Antagonism
The sphingosine-1-phosphate receptor 1 (S1P1) is a G protein-coupled receptor (GPCR) that plays a pivotal role in regulating lymphocyte trafficking, vascular integrity, and other physiological processes. Its endogenous ligand is sphingosine-1-phosphate (S1P). Modulation of S1P1 signaling is a key therapeutic strategy for autoimmune diseases, such as multiple sclerosis.
S1P1 modulators can be classified as:
-
Competitive Antagonists: These molecules, like this compound, directly compete with the endogenous ligand S1P for binding to the receptor, thereby blocking its activation.
-
Functional Antagonists: These compounds, such as the active metabolite of Fingolimod (FTY720-P), are technically agonists that induce profound and prolonged receptor internalization and degradation, leading to a loss of cell surface receptors and a functional antagonism.
CHO cells are a widely used in vitro model system for studying S1P1 signaling and for the characterization of novel modulators. Their robust growth characteristics and amenability to genetic engineering, including the stable overexpression of specific receptor subtypes, make them an ideal platform for a variety of functional assays.
Comparative Performance of S1P1 Modulators in CHO Cells
The following tables summarize the quantitative data on the performance of this compound and other S1P1 modulators in various CHO cell-based assays. It is important to note that direct comparison of absolute values across different studies should be done with caution due to variations in experimental conditions.
Table 1: Competitive Binding Affinities at S1P1 in CHO Cell Membranes
| Compound | Assay Type | Radioligand | Ki (nM) | Cell Line |
| This compound | Competitive Binding | [33P]-S1P | Data not available in a directly comparable format | CHO expressing human S1P1 |
| W146 | Competitive Binding | [32P]S1P | ~70-80[1] | CHO cells overexpressing S1P1 |
| VPC44116 | Schild Regression Analysis | [35S]GTPγS | Potency compared, but specific Ki not provided[2] | CHO cells expressing hS1P1 |
Note: While a direct Ki for this compound from a competitive binding assay in CHO cells was not found in the provided search results, its potent antagonistic activity has been demonstrated in functional assays.
Table 2: Functional Antagonism in CHO Cells
| Compound | Assay Type | Measured Parameter | IC50 / EC50 (nM) | Cell Line |
| This compound | GTPγS Binding | Inhibition of S1P-induced GTPγS binding | Specific IC50 not provided, but demonstrated to be a potent antagonist | CHO expressing human S1P1 |
| Fingolimod (FTY720-P) | Receptor Internalization | Induction of S1P1 internalization | Agonist activity leads to functional antagonism[3] | CHO-S1P1 cells |
| W146 | p42/p44 MAPK Phosphorylation | Inhibition of S1P-induced phosphorylation | Complete inhibition at 10 µM[4] | Transiently transfected CHO-K1 cells |
| AD2900 | CRE-BLA Assay | Antagonism of S1P-induced response | IC50: 3,800[5] | S1P1 CRE-BLA CHO cells |
Experimental Protocols
Detailed methodologies for key experiments cited in the validation of S1P1 antagonism in CHO cells are provided below.
Competitive Radioligand Binding Assay
This assay measures the ability of a test compound to compete with a radiolabeled ligand for binding to the S1P1 receptor.
Protocol:
-
Cell Membrane Preparation:
-
Culture CHO cells stably expressing human S1P1.
-
Harvest cells and homogenize in a buffer containing protease inhibitors (e.g., 20 mM HEPES, 50 mM NaCl, 2 mM EDTA)[1].
-
Centrifuge the homogenate to pellet the membranes.
-
Wash the membrane pellet and resuspend in an appropriate assay buffer (e.g., 50 mM HEPES, 100 mM NaCl, 1 mM MgCl2, 2 mM EDTA)[1].
-
Determine protein concentration.
-
-
Binding Reaction:
-
In a 96-well plate, add a fixed concentration of radioligand (e.g., 0.03 nM [33P]-S1P) to each well[1].
-
Add varying concentrations of the unlabeled test compound (e.g., this compound, W146).
-
Add the prepared cell membranes (e.g., 2 µg protein/well)[1].
-
Incubate at room temperature for 45-60 minutes to reach equilibrium[1][6].
-
-
Separation and Detection:
-
Data Analysis:
-
Determine non-specific binding in the presence of a high concentration of unlabeled S1P[6].
-
Calculate specific binding by subtracting non-specific from total binding.
-
Plot the percentage of specific binding against the log concentration of the test compound to determine the IC50 value.
-
Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation.
-
GTPγS Binding Assay
This functional assay measures the activation of G proteins coupled to the S1P1 receptor. Antagonists inhibit the agonist-induced binding of a non-hydrolyzable GTP analog, [35S]GTPγS.
Protocol:
-
Cell Membrane Preparation: Prepare membranes from S1P1-expressing CHO cells as described for the radioligand binding assay.
-
Assay Reaction:
-
In a 96-well plate, combine cell membranes, a fixed concentration of an S1P1 agonist (e.g., S1P), and varying concentrations of the antagonist (e.g., this compound).
-
Add GDP to the reaction mixture.
-
Initiate the reaction by adding [35S]GTPγS.
-
Incubate at 30°C for 30-60 minutes.
-
-
Detection:
-
Terminate the reaction and separate bound from free [35S]GTPγS by filtration.
-
Measure the radioactivity on the filters.
-
-
Data Analysis:
-
Determine the agonist-stimulated [35S]GTPγS binding in the absence of the antagonist.
-
Plot the percentage of inhibition of agonist-stimulated binding against the antagonist concentration to determine the IC50 value. For competitive antagonists, a Schild analysis can be performed to determine the pA2 value[7].
-
Calcium Mobilization Assay
This assay measures changes in intracellular calcium concentration following receptor activation. S1P1 receptors are typically co-expressed with a promiscuous G protein (e.g., Gαq16) in CHO cells to couple the receptor to the phospholipase C pathway and elicit a measurable calcium response[8].
Protocol:
-
Cell Preparation:
-
Plate CHO cells stably co-expressing human S1P1 and a G protein like Gαq16 in a 96- or 384-well black-walled, clear-bottom plate.
-
Incubate overnight to allow for cell attachment.
-
-
Dye Loading:
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM) according to the manufacturer's instructions. This is typically done in a buffer containing probenecid (B1678239) to prevent dye extrusion[9].
-
-
Assay Procedure:
-
Place the plate in a fluorescence plate reader capable of kinetic reading.
-
Add varying concentrations of the antagonist to the wells and incubate for a defined period.
-
Add a fixed concentration of an S1P1 agonist (e.g., S1P) to stimulate the cells.
-
Measure the fluorescence intensity over time to monitor changes in intracellular calcium.
-
-
Data Analysis:
-
Calculate the peak fluorescence response for each well.
-
Plot the percentage of inhibition of the agonist-induced calcium response against the antagonist concentration to determine the IC50 value.
-
Receptor Internalization Assay
This assay visualizes and quantifies the translocation of the S1P1 receptor from the plasma membrane to intracellular compartments upon agonist stimulation. Functional antagonists like FTY720-P induce robust internalization.
Protocol:
-
Cell Line:
-
Use a CHO cell line stably expressing S1P1 tagged with a fluorescent protein (e.g., GFP or mCherry)[10].
-
-
Cell Plating and Treatment:
-
Plate the fluorescently-tagged S1P1-CHO cells on glass-bottom dishes or plates suitable for microscopy.
-
Treat the cells with the test compound (e.g., this compound, FTY720-P) for various time points.
-
-
Imaging:
-
Visualize the subcellular localization of the fluorescently tagged S1P1 using a fluorescence or confocal microscope.
-
Acquire images from multiple fields for each treatment condition.
-
-
Quantification and Analysis:
-
Quantify receptor internalization by measuring the change in fluorescence intensity at the plasma membrane versus intracellular vesicles.
-
Image analysis software can be used to automate this quantification.
-
Compare the extent of internalization induced by different compounds. Competitive antagonists like this compound are not expected to induce internalization on their own but can block agonist-induced internalization.
-
Visualizing S1P1 Signaling and Experimental Workflow
S1P1 Signaling Pathway and Antagonism
Caption: S1P1 signaling pathway and mechanism of this compound antagonism.
Experimental Workflow for Validating S1P1 Antagonism in CHO Cells
References
- 1. Assay: Binding Assay: Membranes were prepared from CHO cells expressing human S1P1. Cells were dissociated in buffer containing 20 mM HEPES, pH 7.5, ... - ChEMBL [ebi.ac.uk]
- 2. Characterization of a Sphingosine 1-Phosphate Receptor Antagonist Prodrug - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Role of sphingosine 1-phosphate (S1P) and effects of fingolimod, an S1P receptor 1 functional antagonist in lymphocyte circulation and autoimmune diseases [aimspress.com]
- 4. Full pharmacological efficacy of a novel S1P1 agonist that does not require S1P-like head-group interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The novel sphingosine-1-phosphate receptors antagonist AD2900 affects lymphocyte activation and inhibits T-cell entry into the lymph nodes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A practical process for the preparation of [32P]S1P and binding assay for S1P receptor ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Use of the GTPγS ([35S]GTPγS and Eu-GTPγS) binding assay for analysis of ligand potency and efficacy at G protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Validation of a High-Throughput Calcium Mobilization Assay for the Human Trace Amine-Associated Receptor 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. S1P1 receptor phosphorylation, internalization, and interaction with Rab proteins: effects of sphingosine 1-phosphate, FTY720-P, phorbol esters, and paroxetine - PMC [pmc.ncbi.nlm.nih.gov]
NIBR0213 vs. Fingolimod (FTY720) in EAE Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the sphingosine-1-phosphate receptor 1 (S1P1) antagonist, NIBR0213, and the S1P receptor agonist, Fingolimod (B1672674) (FTY720), in preclinical Experimental Autoimmune Encephalomyelitis (EAE) models of multiple sclerosis. The information presented is supported by experimental data to aid in research and development decisions.
At a Glance: Key Differences and Efficacy
Both this compound and Fingolimod have demonstrated comparable therapeutic efficacy in ameliorating clinical signs of EAE.[1][2] The primary distinction lies in their mechanism of action at the S1P1 receptor. Fingolimod acts as a functional antagonist by first activating the receptor, leading to its internalization and degradation, thereby preventing lymphocyte egress from lymph nodes.[2][3] In contrast, this compound is a direct antagonist, blocking the receptor without causing initial activation.[1][4] This difference may have implications for potential side effects, as the initial agonism of Fingolimod has been associated with adverse events like bradycardia.[4]
Performance in EAE Models: A Data-Driven Comparison
The following tables summarize the quantitative data from studies evaluating the effects of this compound and Fingolimod in EAE models.
Table 1: Comparison of Clinical Efficacy in Therapeutic EAE Model
| Treatment Group | Dosage | Mean Clinical Score (Day 26 post-treatment) | % Reduction in Clinical Score (vs. Vehicle) | Reference |
| Vehicle | - | ~2.5 | - | [2] |
| This compound | 30 mg/kg, p.o. | ~1.0 | 62% | [2] |
| Fingolimod | 3 mg/kg, p.o. | ~1.0 | 61% | [2] |
Table 2: Effects of Fingolimod on Neuropathological and Inflammatory Parameters in EAE
| Parameter | Fingolimod Treatment Regimen | Effect | Reference |
| Demyelination | Therapeutic | Reduced demyelinated area in the spinal cord. | [1] |
| Axonal Damage | Therapeutic | Reduced axonal damage within demyelinated areas. | [1] |
| Immune Cell Infiltration | |||
| T-cells (CD3+) | Prophylactic | Reduced number of infiltrating T-cells in the spinal cord. | [5] |
| Macrophages/Microglia (Iba1+) | Therapeutic | Dose-dependently reduced Iba1 immunoreactivity in the dorsal horn. | [6] |
| Astrocytes (GFAP+) | Therapeutic | Dose-dependently reduced GFAP immunoreactivity in the dorsal horn. | [6] |
| Inflammatory Cytokines | |||
| TNF-α | Prophylactic | Reduced levels in the brain. | [7] |
| IL-1β | Prophylactic | Reduced levels in the brain. | [7] |
Signaling Pathways and Mechanisms of Action
The distinct interactions of this compound and Fingolimod with the S1P1 receptor lead to different downstream signaling events, although both ultimately result in the sequestration of lymphocytes in the lymph nodes.
Experimental Protocols
The following protocols are representative of those used in the cited studies for evaluating this compound and Fingolimod in EAE models.
EAE Induction in C57BL/6 Mice
A common method for inducing chronic EAE in C57BL/6 mice involves immunization with Myelin Oligodendrocyte Glycoprotein (MOG) 35-55 peptide.[8][9]
-
Antigen Emulsion Preparation: MOG35-55 peptide is emulsified in Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis.[5][8]
-
Immunization: Mice are subcutaneously injected with the MOG35-55/CFA emulsion, typically at two sites on the flank.[5][8]
-
Pertussis Toxin Administration: Mice receive intraperitoneal (i.p.) injections of pertussis toxin on the day of immunization (Day 0) and again 48 hours later.[5][8] This enhances the autoimmune response and facilitates the entry of pathogenic T-cells into the central nervous system (CNS).[8]
-
Clinical Scoring: Mice are monitored daily for clinical signs of EAE, which are typically scored on a scale of 0 to 5, where 0 represents no signs of disease and 5 indicates a moribund state or death.[5]
Drug Administration
-
This compound: In a therapeutic EAE model, this compound was administered orally (p.o.) at a dose of 30 mg/kg.[2]
-
Fingolimod (FTY720):
Conclusion
Both this compound and Fingolimod demonstrate significant efficacy in ameliorating disease severity in EAE models, primarily by preventing the infiltration of pathogenic lymphocytes into the CNS. The key differentiator is their mode of interaction with the S1P1 receptor, with this compound acting as a direct antagonist and Fingolimod as a functional antagonist. This mechanistic difference may offer a potential advantage for this compound in terms of avoiding the agonist-related side effects observed with Fingolimod. Further research is warranted to fully elucidate the comparative long-term effects and safety profiles of these two compounds.
References
- 1. Peripheral myeloid-derived suppressor cells are good biomarkers of the efficacy of fingolimod in multiple sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Targeting the S1P receptor signaling pathways as a promising approach for treatment of autoimmune and inflammatory diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Redirecting... [hookelabs.com]
- 5. Prophylactic versus Therapeutic Fingolimod: Restoration of Presynaptic Defects in Mice Suffering from Experimental Autoimmune Encephalomyelitis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fingolimod Reduces Neuropathic Pain Behaviors in a Mouse Model of Multiple Sclerosis by a Sphingosine-1 Phosphate Receptor 1-Dependent Inhibition of Central Sensitization in the Dorsal Horn - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cms.transpharmation.com [cms.transpharmation.com]
- 8. Hooke - Protocols - EAE Induction by Active Immunization in C57BL/6 Mice [hookelabs.com]
- 9. Experimental Autoimmune Encephalomyelitis in the Mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Oral fingolimod rescues the functional deficits of synapses in experimental autoimmune encephalomyelitis - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of S1P1 Receptor Selectivity: NIBR0213 versus Siponimod
For researchers and professionals in drug development, the precise targeting of sphingosine-1-phosphate receptor 1 (S1P1) is a critical aspect of developing next-generation immunomodulatory therapies. This guide provides an objective, data-driven comparison of two notable S1P1 receptor modulators, NIBR0213 and Siponimod, with a focus on their S1P1 selectivity.
This document summarizes key preclinical data, outlines the experimental methodologies used to generate this data, and provides visual representations of the relevant biological pathways and experimental workflows to aid in a comprehensive understanding of these two compounds.
Executive Summary
This compound is a potent and highly selective competitive antagonist of the S1P1 receptor. In contrast, Siponimod is a selective S1P1 and S1P5 receptor modulator that acts as a functional antagonist for S1P1. This functional antagonism is achieved through binding and subsequent induction of receptor internalization and degradation. The differing mechanisms of action and selectivity profiles of these two molecules may have implications for their therapeutic application and potential side-effect profiles.
Quantitative Comparison of S1P Receptor Selectivity
The following table summarizes the available quantitative data on the selectivity of this compound and Siponimod for the five S1P receptor subtypes. The data is derived from in vitro functional assays, primarily GTPγS binding assays, which measure the activation of G-proteins following receptor engagement.
| Compound | S1P1 | S1P2 | S1P3 | S1P4 | S1P5 |
| This compound (IC50, nM) | 2.5 | >10,000 | 1,300 | >10,000 | >10,000 |
| Siponimod (EC50, nM) | 0.39 | >10,000 | >1,000 | 750 | 0.98 |
-
IC50 (Inhibitory Concentration 50): For the antagonist this compound, this value represents the concentration of the compound required to inhibit 50% of the S1P-mediated S1P1 receptor activation.
-
EC50 (Half-maximal Effective Concentration): For the agonist/functional antagonist Siponimod, this value represents the concentration of the compound that provokes a response halfway between the baseline and maximum response.
Mechanism of Action
This compound: Competitive Antagonist
This compound functions as a direct competitive antagonist at the S1P1 receptor.[1][2] This means it binds to the same site as the endogenous ligand, sphingosine-1-phosphate (S1P), but does not activate the receptor. By blocking the binding of S1P, this compound prevents the downstream signaling that leads to lymphocyte egress from lymph nodes.[3] A key advantage of this mechanism is the avoidance of initial agonistic effects, such as bradycardia, which can be associated with S1P1 receptor agonists.[1][4]
Siponimod: Functional Antagonist
Siponimod is a selective modulator of S1P1 and S1P5 receptors.[4] It acts as a functional antagonist of S1P1.[4] Upon binding, Siponimod initially activates the S1P1 receptor, which then triggers the recruitment of β-arrestin.[4] This leads to the internalization and subsequent degradation of the S1P1 receptor, rendering the lymphocytes in the lymph nodes unresponsive to the S1P gradient that normally guides their exit.[4][5] This "functional antagonism" effectively sequesters lymphocytes, reducing their circulation in the periphery.[4]
Signaling Pathways and Experimental Workflows
To visualize the concepts discussed, the following diagrams have been generated using Graphviz.
Caption: S1P1 receptor signaling pathway and points of intervention for this compound and Siponimod.
Caption: Generalized workflow for a GTPγS binding assay to determine compound activity.
Experimental Protocols
The determination of S1P1 receptor selectivity for both this compound and Siponimod relies on robust in vitro pharmacological assays. Below are detailed methodologies for the key experiments cited.
GTPγS Binding Assay
This functional assay measures the activation of G-proteins, a downstream event of GPCR activation. It is used to determine whether a compound is an agonist or antagonist and to quantify its potency.[6][7][8]
Objective: To determine the EC50 of agonists (like Siponimod) or the IC50 of antagonists (like this compound) at S1P receptors.
Materials:
-
Cell membranes prepared from cells overexpressing a specific human S1P receptor subtype (S1P1, S1P2, S1P3, S1P4, or S1P5).
-
Assay Buffer: Typically contains HEPES, MgCl2, NaCl, and bovine serum albumin (BSA).
-
Guanosine diphosphate (B83284) (GDP).
-
[35S]GTPγS (radiolabeled non-hydrolyzable GTP analog).
-
Test compounds (this compound or Siponimod) at various concentrations.
-
S1P (for antagonist mode).
-
Glass fiber filter plates.
-
Scintillation counter.
Procedure:
-
Membrane Preparation: Cell membranes expressing the S1P receptor of interest are prepared and protein concentration is determined.
-
Reaction Mixture: In a 96-well plate, the cell membranes are incubated with the assay buffer containing GDP.
-
Compound Addition:
-
For Agonist Mode (Siponimod): Increasing concentrations of Siponimod are added to the wells, followed by the addition of [35S]GTPγS.
-
For Antagonist Mode (this compound): Increasing concentrations of this compound are added, followed by a fixed concentration of S1P (the agonist), and then [35S]GTPγS.
-
-
Incubation: The reaction plate is incubated, typically at 30°C, to allow for G-protein activation and binding of [35S]GTPγS.
-
Termination and Filtration: The reaction is terminated by rapid filtration through glass fiber filter plates, which traps the cell membranes with bound [35S]GTPγS. Unbound [35S]GTPγS is washed away.
-
Detection: The radioactivity on the filters is measured using a scintillation counter.
-
Data Analysis: The amount of bound [35S]GTPγS is plotted against the compound concentration. For agonists, an EC50 value is determined. For antagonists, the IC50 value is calculated, which can then be used to determine the antagonist's binding affinity (Ki) using the Cheng-Prusoff equation.
Radioligand Binding Assay
This assay directly measures the binding of a radiolabeled ligand to a receptor. It is used to determine the binding affinity (Ki) of a compound for a receptor.
Objective: To determine the binding affinity (Ki) of this compound and Siponimod for S1P receptors.
Materials:
-
Cell membranes or whole cells expressing a specific S1P receptor subtype.
-
Radiolabeled S1P (e.g., [3H]S1P or [32P]S1P).
-
Assay Buffer.
-
Test compounds at various concentrations.
-
Glass fiber filter plates.
-
Scintillation counter.
Procedure:
-
Reaction Setup: In a 96-well plate, cell membranes or whole cells are incubated with a fixed concentration of radiolabeled S1P and increasing concentrations of the unlabeled test compound (this compound or Siponimod).
-
Incubation: The plate is incubated to allow the binding to reach equilibrium.
-
Separation of Bound and Free Ligand: The reaction mixture is filtered through a glass fiber filter plate to separate the receptor-bound radioligand from the unbound radioligand.
-
Detection: The radioactivity retained on the filter is measured using a scintillation counter.
-
Data Analysis: The amount of bound radioligand is plotted against the concentration of the unlabeled test compound. The IC50 value (the concentration of the test compound that displaces 50% of the bound radioligand) is determined. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.
Conclusion
Both this compound and Siponimod are potent modulators of the S1P1 receptor with high selectivity over other S1P receptor subtypes, particularly S1P2 and S1P3, which are associated with certain adverse effects. This compound's mechanism as a competitive antagonist offers a distinct profile compared to Siponimod's functional antagonism. The choice between these or similar molecules in a drug development program will depend on the desired pharmacological profile, including the importance of avoiding initial agonistic effects and the specific selectivity profile against other S1P receptors. The experimental data presented in this guide provides a foundation for such comparative assessments.
References
- 1. GTPγS Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
- 2. Schild equation - Wikipedia [en.wikipedia.org]
- 3. biorxiv.org [biorxiv.org]
- 4. Characterization of a Sphingosine 1-Phosphate Receptor Antagonist Prodrug - PMC [pmc.ncbi.nlm.nih.gov]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. researchgate.net [researchgate.net]
- 7. Receptor Binding Assays - Multiwell Plates [merckmillipore.com]
- 8. mdpi.com [mdpi.com]
S1P as a Positive Control for NIBR0213 Experiments: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Sphingosine-1-Phosphate (S1P) and NIBR0213, focusing on the use of S1P as a positive control in experiments involving the S1P1 receptor antagonist, this compound. This document outlines the distinct roles of these molecules in S1P1 receptor signaling, presents supporting experimental data, and provides detailed methodologies for key assays.
Introduction to S1P and this compound
Sphingosine-1-phosphate (S1P) is a naturally occurring, bioactive lipid mediator that plays a crucial role in regulating a multitude of cellular processes, including lymphocyte trafficking, cell proliferation, and survival.[1][2] It exerts its effects by binding to a family of five G protein-coupled receptors (GPCRs), designated as S1P1-5.[2] The S1P1 receptor is of particular interest in immunology as it is a key regulator of lymphocyte egress from lymphoid organs.[2][3]
This compound is a potent and selective competitive antagonist of the S1P1 receptor.[1][4] Unlike the natural ligand S1P which activates the receptor, this compound binds to the S1P1 receptor without initiating downstream signaling and effectively blocks S1P from binding and activating it.[1] This antagonistic action inhibits lymphocyte egress from lymph nodes, leading to a reduction in circulating lymphocytes, a therapeutic strategy for autoimmune diseases like multiple sclerosis.[3]
Given that S1P is the endogenous agonist for the S1P1 receptor, it serves as the ideal positive control in experiments designed to characterize the antagonistic properties of this compound. By comparing the cellular and molecular responses to S1P with those observed in the presence of this compound, researchers can quantify the potency and efficacy of the antagonist.
S1P1 Receptor Signaling Pathway
The binding of S1P to the S1P1 receptor initiates a cascade of intracellular signaling events. As a GPCR, S1P1 is coupled to inhibitory G proteins (Gi/o). Upon activation by S1P, the Gαi/o subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. The Gβγ subunits can activate downstream effectors such as phospholipase C (PLC) and phosphoinositide 3-kinase (PI3K), which in turn activate protein kinase C (PKC) and Akt, respectively. These pathways ultimately regulate cell migration, survival, and proliferation. This compound, as a competitive antagonist, prevents the initiation of this signaling cascade by blocking S1P's access to the receptor.
Comparative Experimental Data
The following tables summarize the quantitative data comparing the activity of S1P and this compound in various in vitro assays.
Table 1: Receptor Binding and Activation
| Compound | Assay Type | Cell Line | Parameter | Value |
| S1P | GTPγS Binding | CHO cells expressing hS1P1 | EC50 | ~5-9 nM[5] |
| This compound | GTPγS Binding | CHO cells expressing hS1P1 | IC50 | 2 nM[5] |
Table 2: Functional Cellular Assays
| Assay | Cell Type | S1P Effect (Positive Control) | This compound Effect |
| Lymphocyte Chemotaxis | T-ALL blasts | Induces chemotaxis at 10-100 nM[6] | Inhibits S1P-induced migration[1] |
| S1P1 Receptor Internalization | CHO-S1P1 cells | Induces receptor internalization | Blocks S1P-induced internalization |
| p42/p44-MAPK Activation | CHO-S1P1 cells | Induces phosphorylation | Abolishes S1P-induced phosphorylation[7] |
| Lymphocyte Egress (in vivo) | Mice | Promotes egress from lymph nodes[8] | Induces dose-dependent lymphopenia[1] |
Key Experimental Protocols
Here we provide detailed methodologies for key experiments used to characterize and compare the effects of S1P and this compound.
GTPγS Binding Assay
This assay measures the activation of G proteins coupled to the S1P1 receptor and is used to determine the potency of agonists (like S1P) and antagonists (like this compound).[9][10]
Experimental Workflow:
Protocol:
-
Membrane Preparation: Prepare cell membranes from Chinese Hamster Ovary (CHO) cells stably expressing the human S1P1 receptor.
-
Assay Buffer: Use an assay buffer containing 50 mM HEPES (pH 7.4), 100 mM NaCl, 5 mM MgCl2, and 0.1% BSA.
-
Reaction Setup:
-
For determining the EC50 of S1P (Positive Control) , add varying concentrations of S1P to wells containing the S1P1 receptor-expressing membranes and 10 µM GDP.
-
For determining the IC50 of this compound , pre-incubate the membranes with varying concentrations of this compound for 15-30 minutes at 30°C. Then, add a fixed concentration of S1P (typically at its EC80 value).
-
-
Initiation: Initiate the binding reaction by adding [35S]GTPγS to a final concentration of 0.1 nM.
-
Incubation: Incubate the reaction mixture for 60 minutes at 30°C.
-
Termination: Terminate the assay by rapid filtration through glass fiber filters to separate bound from free [35S]GTPγS.
-
Detection: Quantify the amount of bound [35S]GTPγS by liquid scintillation counting.
-
Data Analysis: Plot the data using non-linear regression to determine the EC50 for S1P and the IC50 for this compound.
Lymphocyte Chemotaxis Assay
This assay assesses the ability of lymphocytes to migrate along a chemical gradient and is used to demonstrate the pro-migratory effect of S1P and the inhibitory effect of this compound.
Protocol:
-
Cell Preparation: Isolate primary lymphocytes or use a suitable lymphocyte cell line (e.g., T-ALL blasts).[6] Resuspend the cells in a serum-free migration medium.
-
Transwell Setup: Use a Transwell plate with a polycarbonate membrane (typically 5 µm pore size).
-
Chemoattractant and Inhibitor:
-
In the lower chamber, add migration medium containing varying concentrations of S1P (Positive Control) to establish a chemotactic gradient. A typical dose-response curve for S1P-induced migration is observed between 10-100 nM.[6]
-
To test the antagonist, pre-incubate the lymphocytes with varying concentrations of This compound before adding them to the upper chamber. The lower chamber should contain a fixed, effective concentration of S1P.
-
-
Migration: Add the cell suspension to the upper chamber of the Transwell.
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 2-4 hours.
-
Quantification: Count the number of cells that have migrated to the lower chamber using a cell counter or by flow cytometry.
-
Data Analysis: Plot the number of migrated cells against the concentration of S1P to determine the optimal chemotactic concentration. For this compound, plot the percentage of inhibition of S1P-induced migration against the antagonist concentration to determine its IC50.
S1P1 Receptor Internalization Assay
This assay visualizes or quantifies the agonist-induced internalization of the S1P1 receptor from the cell surface.
Protocol:
-
Cell Culture: Use cells stably expressing a tagged S1P1 receptor (e.g., GFP-tagged S1P1).
-
Treatment:
-
Treat the cells with an effective concentration of S1P (Positive Control) (e.g., 100 nM) for various time points (e.g., 15, 30, 60 minutes).
-
To test the antagonist, pre-incubate the cells with This compound before adding S1P.
-
-
Fixation and Staining: Fix the cells with paraformaldehyde. If the receptor is not fluorescently tagged, perform immunofluorescence staining using an antibody against the tag or the receptor.
-
Imaging: Visualize the cellular localization of the S1P1 receptor using fluorescence microscopy. In unstimulated cells, the receptor is primarily at the plasma membrane. Upon S1P stimulation, the receptor will be observed in intracellular vesicles. This compound will prevent this S1P-induced internalization.
-
Quantification (Optional): Quantify receptor internalization using flow cytometry by measuring the decrease in cell surface fluorescence of a non-permeabilized cell population stained with an antibody against an extracellular epitope of the receptor.
Conclusion
The use of S1P as a positive control is fundamental for the accurate characterization of S1P1 receptor antagonists like this compound. By directly comparing the well-established agonistic effects of S1P on receptor activation, downstream signaling, and cellular functions with the inhibitory actions of this compound, researchers can robustly determine the antagonist's potency and mechanism of action. The experimental protocols provided in this guide offer a framework for conducting these comparative studies, which are essential for the development of novel therapeutics targeting the S1P signaling pathway.
References
- 1. Fine-Tuning S1P Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sphingosine 1-phosphate signaling impacts lymphocyte migration, inflammation and infection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A potent and selective S1P(1) antagonist with efficacy in experimental autoimmune encephalomyelitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pseudoirreversible inhibition elicits persistent efficacy of a sphingosine 1-phosphate receptor 1 antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 5. limes-institut-bonn.de [limes-institut-bonn.de]
- 6. Sphingosine-1-Phosphate Induces Dose-Dependent Chemotaxis or Fugetaxis of T-ALL Blasts through S1P1 Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. rupress.org [rupress.org]
- 9. GTPγS Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
- 10. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
The Critical Role of Inactive Analogs in Target Validation: A Comparison of NIBR0213 and its Inactive Enantiomer
In the realm of drug discovery and chemical biology, the use of well-characterized chemical probes is essential for elucidating the function of specific proteins and validating them as therapeutic targets. A crucial component of a robust chemical probe is the availability of a structurally similar but biologically inactive analog to serve as a negative control. This guide provides a comparative analysis of NIBR0213, a potent and selective antagonist of the Sphingosine-1-Phosphate Receptor 1 (S1P1), and its inactive enantiomer, highlighting the importance of such controls in attributing pharmacological effects to the intended target.
This compound is a vital research tool for studying the physiological and pathological roles of the S1P1 receptor, a key regulator of lymphocyte trafficking and a therapeutic target for autoimmune diseases like multiple sclerosis.[1] Its mechanism of action involves competitively blocking the binding of the endogenous ligand, sphingosine-1-phosphate (S1P), to the S1P1 receptor. This inhibition prevents the egress of lymphocytes from secondary lymphoid organs, thereby reducing the number of circulating lymphocytes that can contribute to autoimmune-mediated inflammation.[1] To ensure that the observed effects of this compound are indeed due to its interaction with S1P1 and not off-target activities, a rigorously validated inactive analog is indispensable.
Unveiling the Inactive Control: The Enantiomer of this compound
The discovery and characterization of this compound (compound 19) also led to the synthesis and evaluation of its enantiomer (compound 20), which serves as an ideal negative control. Structurally, these two compounds are mirror images of each other, possessing identical physical and chemical properties. However, their three-dimensional arrangement is distinct, leading to a significant difference in their biological activity. This stark contrast in potency, despite the structural similarity, provides strong evidence that the pharmacological effects of this compound are mediated through a specific, stereoselective interaction with the S1P1 receptor.
Comparative Activity at the S1P1 Receptor
The primary evidence for the utility of the enantiomer of this compound as a negative control comes from direct biochemical assays measuring their ability to inhibit S1P1 receptor signaling. A key assay in this regard is the GTPγS binding assay, which measures the activation of G-proteins coupled to the receptor upon ligand binding.
| Compound | Description | S1P1 GTPγS IC50 (nM) |
| This compound (compound 19) | Active Enantiomer | 1.3 |
| Compound 20 | Inactive Enantiomer | >10000 |
Table 1: Comparative inhibitory activity of this compound and its inactive enantiomer in a human S1P1 GTPγS binding assay. Data sourced from the supplementary information of Quancard et al., 2012.
Experimental Protocols
To facilitate the replication and validation of these findings, detailed experimental protocols for key assays are provided below.
GTPγS Binding Assay
This assay measures the ability of a compound to inhibit the binding of [35S]GTPγS to G-proteins following the activation of the S1P1 receptor by its natural ligand, S1P.
Materials:
-
Membranes from CHO cells stably expressing human S1P1.
-
[35S]GTPγS (specific activity ~1000 Ci/mmol).
-
Sphingosine-1-phosphate (S1P).
-
GDP.
-
Assay Buffer: 50 mM HEPES, 100 mM NaCl, 5 mM MgCl2, 0.1% BSA, pH 7.4.
-
Test compounds (this compound and its inactive analog).
-
Scintillation proximity assay (SPA) beads (e.g., wheat germ agglutinin-coated).
Procedure:
-
Thaw the cell membranes on ice and dilute to the desired concentration in ice-cold assay buffer.
-
Prepare serial dilutions of the test compounds in assay buffer.
-
In a 96-well plate, add the following in order:
-
Assay buffer
-
Test compound or vehicle control
-
S1P (at a concentration that elicits a submaximal response, e.g., EC80)
-
Cell membranes
-
GDP (to a final concentration of 10 µM)
-
-
Incubate the plate at room temperature for 15 minutes.
-
Add [35S]GTPγS to a final concentration of 0.3 nM.
-
Incubate for 30 minutes at room temperature with gentle agitation.
-
Add SPA beads and incubate for a further 2 hours at room temperature.
-
Centrifuge the plate and measure the radioactivity using a scintillation counter.
-
Data is analyzed by plotting the percentage of inhibition against the compound concentration to determine the IC50 value.
Visualizing the S1P1 Signaling Pathway and the Role of this compound
The following diagrams illustrate the S1P1 signaling pathway and the experimental workflow for assessing antagonist activity.
References
Validating NIBR0213-Induced Lymphopenia in Mice: A Comparative Guide
For researchers and professionals in drug development, understanding the pharmacological effects of novel immunomodulators is paramount. This guide provides a comparative analysis of NIBR0213, a potent and selective sphingosine-1-phosphate receptor 1 (S1P1) antagonist, and its ability to induce lymphopenia in mice. We will compare its performance with the established S1P1 modulator, Fingolimod (FTY720), and other common methods of inducing lymphopenia, supported by experimental data and detailed protocols.
Mechanism of Action: S1P1 Receptor Modulation
This compound induces lymphopenia by acting as a competitive antagonist of the S1P1 receptor.[1] This receptor plays a crucial role in regulating the egress of lymphocytes from secondary lymphoid organs. By blocking the S1P1 receptor, this compound effectively traps lymphocytes within these organs, leading to a reduction in their count in the peripheral blood. This mechanism of action is distinct from that of Fingolimod (FTY720), which is a functional antagonist. Fingolimod, an S1P1 receptor agonist, causes the internalization and degradation of the receptor, ultimately leading to the same outcome of lymphocyte sequestration.
Comparative Efficacy in Inducing Lymphopenia
The following table summarizes the quantitative data on the lymphopenic effects of this compound, Fingolimod, and other common methods in mice.
| Compound/Method | Mechanism of Action | Dose | Species | Maximal Lymphocyte Reduction (%) | Reference |
| This compound | S1P1 Receptor Antagonist | 30 mg/kg (oral) | Rat | 75-85% | [2] |
| Fingolimod (FTY720) | S1P1 Receptor Agonist (Functional Antagonist) | 1 mg/kg (oral) | Mouse | ~70% | |
| Cyclophosphamide (B585) | Alkylating agent, cytotoxic to lymphocytes | 50-200 mg/kg (i.p.) | Mouse | Variable, can be profound (>90%) | |
| Anti-CD4/CD8 Antibodies | Depletion of specific T-cell subsets | 200-500 µ g/mouse (i.p.) | Mouse | >95% of targeted subset |
Signaling Pathway of S1P1 Receptor Modulation
The diagram below illustrates the signaling pathway affected by S1P1 receptor modulators like this compound and Fingolimod.
Experimental Protocols
Detailed methodologies for inducing lymphopenia in mice are provided below.
This compound Administration
-
Compound Preparation: Dissolve this compound in a suitable vehicle (e.g., 0.5% methylcellulose (B11928114) in water).
-
Animal Model: Use standard laboratory mouse strains (e.g., C57BL/6).
-
Dosing: Administer this compound orally via gavage at the desired dose (e.g., 30 mg/kg).
-
Monitoring: Collect blood samples via tail vein or retro-orbital bleeding at various time points post-administration (e.g., 4, 24, 48 hours).
-
Analysis: Perform complete blood counts (CBC) with differential to determine absolute lymphocyte counts.
Fingolimod (FTY720) Administration
-
Compound Preparation: Dissolve Fingolimod in sterile water or saline.
-
Animal Model: Use standard laboratory mouse strains.
-
Dosing: Administer Fingolimod via oral gavage or intraperitoneal (i.p.) injection at the desired dose (e.g., 1 mg/kg).
-
Monitoring and Analysis: Follow the same procedures as for this compound.
Cyclophosphamide-Induced Lymphopenia
-
Compound Preparation: Dissolve cyclophosphamide in sterile saline.
-
Animal Model: Use standard laboratory mouse strains.
-
Dosing: Administer a single i.p. injection of cyclophosphamide at a dose of 50-200 mg/kg.
-
Monitoring: Lymphopenia is typically observed within 3-5 days post-injection. Collect blood samples for analysis.
-
Analysis: Perform CBC with differential.
T-Cell Depletion using Antibodies
-
Antibody Preparation: Dilute anti-CD4 (clone GK1.5) or anti-CD8 (clone 2.43) antibodies in sterile phosphate-buffered saline (PBS).
-
Animal Model: Use standard laboratory mouse strains.
-
Dosing: Administer 200-500 µg of the antibody per mouse via i.p. injection.
-
Monitoring: Depletion is maximal within 2-3 days. Blood or spleen can be harvested for analysis.
-
Analysis: Use flow cytometry to confirm the depletion of the target T-cell subset.
Experimental Workflow Comparison
The following diagram outlines a typical experimental workflow for validating and comparing different methods of inducing lymphopenia.
References
NIBR0213 Target Engagement: A Comparative Analysis of S1P1 Receptor Modulation
For Researchers, Scientists, and Drug Development Professionals: A Guide to Evaluating NIBR0213 Target Engagement via Western Blot Analysis in the Context of Sphingosine-1-Phosphate Receptor 1 (S1P1) Modulation.
This compound is a potent and selective competitive antagonist of the Sphingosine-1-Phosphate Receptor 1 (S1P1), a G protein-coupled receptor critically involved in regulating lymphocyte trafficking.[1][2] Its mechanism of action distinguishes it from other S1P1 modulators, such as the functional antagonists Fingolimod (FTY720), Siponimod, Ozanimod, and the selective antagonist Ponesimod.[1][3] Understanding the nuances of target engagement is crucial for evaluating the therapeutic potential and differentiating the pharmacological profiles of these compounds. This guide provides a comparative overview of Western blot analysis to confirm this compound target engagement with S1P1, alongside alternative S1P1 modulators, supported by experimental data and detailed protocols.
Comparison of this compound and Other S1P1 Modulators
Western blot analysis can be employed to assess the direct and downstream effects of S1P1 modulators. A primary method of confirming target engagement for functional antagonists like Fingolimod is the observation of S1P1 internalization and subsequent degradation, leading to a decrease in total S1P1 protein levels detectable by Western blot. In contrast, as a competitive antagonist, this compound is not expected to induce S1P1 degradation.[4] Instead, its target engagement can be inferred by its ability to block the signaling cascade downstream of S1P1 activation.
| Compound | Mechanism of Action | Expected Effect on S1P1 Protein Levels (Western Blot) | Downstream Signaling Inhibition (Western Blot) |
| This compound | Competitive S1P1 Antagonist | No significant change | Inhibition of S1P-induced phosphorylation of ERK and AKT |
| Fingolimod (FTY720-P) | Functional S1P1 Antagonist (Agonist-induced internalization and degradation) | Decrease | Initial activation followed by long-term inhibition of downstream signaling |
| Siponimod | Selective S1P1/S1P5 Modulator (Functional Antagonist) | Decrease | Inhibition of downstream signaling |
| Ozanimod | Selective S1P1/S1P5 Modulator (Functional Antagonist) | Decrease | Inhibition of downstream signaling |
| Ponesimod | Selective S1P1 Modulator (Functional Antagonist) | Decrease | Inhibition of downstream signaling |
Experimental Data: this compound Target Engagement in Microglia
A study on the role of S1P1 in microglia demonstrated the effect of this compound on S1P1 protein expression. Western blot analysis was performed on microglia treated with either DMSO (control) or this compound. The results showed that treatment with this compound did not lead to a significant change in the total S1P1 protein levels, which is consistent with its mechanism as a competitive antagonist that does not induce receptor degradation.[5] This contrasts with functional antagonists like Fingolimod, which are known to cause a reduction in S1P1 protein levels upon prolonged exposure.[1]
Experimental Protocols
Western Blot Analysis of S1P1 Receptor Expression
This protocol is adapted from studies evaluating S1P1 receptor antibodies and expression levels.[6][7]
-
Cell Lysis:
-
Treat cells with this compound or other S1P1 modulators for the desired time.
-
Wash cells with ice-cold 1X Phosphate-Buffered Saline (PBS).
-
Lyse cells in RIPA buffer (25mM Tris-HCl pH 7.6, 150mM NaCl, 1% NP-40, 1% sodium deoxycholate, 0.1% SDS) supplemented with a protease inhibitor cocktail.
-
Sonicate briefly and incubate on a rocker for 30 minutes at 4°C.
-
Clarify the lysate by centrifugation at ~110,000 x g for 15 minutes at 4°C.
-
Determine protein concentration using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature 30 µg of protein lysate by boiling in Laemmli sample buffer.
-
Separate proteins on a 4-20% Tris-Glycine polyacrylamide gel.
-
Transfer proteins to a nitrocellulose membrane.
-
Verify transfer efficiency by Ponceau S staining.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a validated primary antibody against S1P1 (e.g., Abcam ab233386) diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 5 minutes each with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times for 5 minutes each with TBST.
-
-
Detection:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Image the blot using a chemiluminescence detection system.
-
Normalize S1P1 band intensity to a loading control such as β-actin or GAPDH.
-
Western Blot Analysis of Downstream S1P1 Signaling (p-ERK and p-AKT)
This protocol allows for the assessment of this compound's ability to block S1P-induced downstream signaling.[8][9]
-
Cell Treatment:
-
Starve cells in a serum-free medium for several hours to reduce basal signaling.
-
Pre-treat cells with this compound or other S1P1 modulators for a specified duration (e.g., 30 minutes).
-
Stimulate the cells with S1P for a short period (e.g., 10-15 minutes).
-
-
Lysis and Western Blot:
-
Follow the cell lysis, SDS-PAGE, and protein transfer steps as described in the previous protocol.
-
-
Immunoblotting:
-
Block the membrane as described previously.
-
Incubate separate membranes with primary antibodies against phospho-ERK1/2 (p44/42 MAPK) and phospho-Akt (Ser473), diluted in blocking buffer, overnight at 4°C.
-
After washing, incubate with the appropriate HRP-conjugated secondary antibodies.
-
Following signal detection for the phosphorylated proteins, the membranes can be stripped and re-probed for total ERK1/2 and total Akt to ensure that changes in phosphorylation are not due to changes in total protein levels.
-
-
Analysis:
-
Quantify the band intensities for both the phosphorylated and total proteins.
-
Calculate the ratio of phosphorylated protein to total protein to determine the extent of signaling inhibition by this compound.
-
Visualizations
References
- 1. mdpi.com [mdpi.com]
- 2. A potent and selective S1P(1) antagonist with efficacy in experimental autoimmune encephalomyelitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Fine-Tuning S1P Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A guide to selecting high-performing antibodies for... | F1000Research [f1000research.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Crosstalk Between MAPK/ERK and PI3K/AKT Signal Pathways During Brain Ischemia/Reperfusion - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
A Preclinical Showdown: NIBR0213 vs. Ozanimod in Autoimmune Models
In the landscape of immunomodulatory drug development, particularly for autoimmune diseases like multiple sclerosis, sphingosine-1-phosphate (S1P) receptor modulators have emerged as a promising therapeutic class. This guide provides a comparative analysis of two such molecules, NIBR0213 and Ozanimod, based on their performance in preclinical models. While direct head-to-head preclinical studies are not publicly available, this comparison draws upon data from their respective evaluations in the widely used Experimental Autoimmune Encephalomyelitis (EAE) model, a standard preclinical model for multiple sclerosis.
At a Glance: Key Compound Characteristics
| Feature | This compound | Ozanimod |
| Mechanism of Action | Potent and selective S1P1 receptor antagonist | Selective S1P1 and S1P5 receptor modulator (functional antagonist) |
| Primary Therapeutic Target | Multiple Sclerosis and other autoimmune diseases | Relapsing Multiple Sclerosis, Ulcerative Colitis |
| Key Preclinical Model | Experimental Autoimmune Encephalomyelitis (EAE) | Experimental Autoimmune Encephalomyelitis (EAE), Systemic Lupus Erythematosus (NZBWF1 mice), Prostate Cancer (in vitro) |
Head-to-Head in the EAE Arena: An Indirect Comparison
The EAE model in C57BL/6 mice, induced by Myelin Oligodendrocyte Glycoprotein peptide 35-55 (MOG35-55), serves as the common ground for assessing the preclinical efficacy of both this compound and Ozanimod.
Quantitative Efficacy Data
| Parameter | This compound | Ozanimod |
| Dose in EAE Model | 30-60 mg/kg, oral | 0.6 mg/kg, oral |
| Effect on EAE Clinical Score | At peak of disease, treatment resulted in a gradual and significant reduction in disease scores, with a 62% reduction versus pretreatment at termination.[1] Efficacy was comparable to fingolimod (B1672674) at 3 mg/kg.[2][3] | Treatment initiated at disease onset (score 1) significantly reduced the clinical severity of EAE and halted disease progression.[4][5] |
| Effect on Lymphocyte Counts | Induced a dose-dependent and long-lasting reduction in peripheral blood lymphocyte counts.[2][6] | Significantly reduced the percentage of circulating autoreactive CD4+ and CD8+ T cells.[4][7] In clinical trials, mean lymphocyte counts decreased to approximately 45% of baseline.[8] |
Delving into the Mechanisms: How They Work
Both this compound and Ozanimod exert their immunomodulatory effects by interfering with the S1P signaling pathway, which is crucial for the egress of lymphocytes from lymphoid organs. However, their precise mechanisms of action at the receptor level differ.
This compound: A Direct Antagonist
This compound acts as a competitive antagonist at the S1P1 receptor.[6] It directly blocks the binding of the endogenous ligand, S1P, to the receptor, thereby preventing the initiation of downstream signaling cascades that promote lymphocyte migration.[9][10]
References
- 1. researchgate.net [researchgate.net]
- 2. Fine-Tuning S1P Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nchr.elsevierpure.com [nchr.elsevierpure.com]
- 4. Ozanimod-mediated remission in experimental autoimmune encephalomyelitis is associated with enhanced activity of CNS CD27low/- NK cell subset - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Ozanimod-mediated remission in experimental autoimmune encephalomyelitis is associated with enhanced activity of CNS CD27low/- NK cell subset [frontiersin.org]
- 6. A potent and selective S1P(1) antagonist with efficacy in experimental autoimmune encephalomyelitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Ozanimod-mediated remission in experimental autoimmune encephalomyelitis is associated with enhanced activity of CNS CD27low/- NK cell subset - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ZEPOSIA® (ozanimod) UC Safety Profile | For HCPs [zeposiahcp.com]
- 9. What are S1PR1 antagonists and how do they work? [synapse.patsnap.com]
- 10. What are S1PRs antagonists and how do they work? [synapse.patsnap.com]
Assessing the bradycardic effects of NIBR0213 compared to S1P1 agonists
A comparative analysis of the S1P1 receptor antagonist NIBR0213 and traditional S1P1 receptor agonists reveals a key differentiation in their cardiovascular side-effect profiles, specifically regarding the induction of bradycardia. Experimental evidence indicates that while S1P1 agonists characteristically cause a transient decrease in heart rate upon administration, this compound, owing to its antagonistic mechanism, does not elicit this effect. This distinction positions this compound as a potentially safer alternative for therapeutic applications where S1P1 modulation is desired without the associated cardiac risks.
Sphingosine-1-phosphate (S1P) receptor modulators are a class of drugs that have garnered significant attention for their therapeutic potential in autoimmune diseases, most notably multiple sclerosis.[1] The first-generation S1P receptor modulator, fingolimod (B1672674) (FTY720), a non-selective agonist, and more selective S1P1 receptor agonists like siponimod (B560413) (BAF312), have demonstrated clinical efficacy. However, a well-documented side effect of these agonists is a transient, dose-dependent reduction in heart rate, or bradycardia, particularly upon initiation of treatment.[2][3] This has necessitated cardiovascular monitoring for patients starting these therapies.
In contrast, this compound is a potent and selective antagonist of the S1P1 receptor.[1] Its mechanism of action, which involves blocking the receptor rather than activating it, circumvents the signaling cascade that leads to bradycardia. This key difference in pharmacological activity translates to a more favorable cardiovascular safety profile.
Unraveling the Mechanism of S1P1-Mediated Bradycardia
The bradycardic effect of S1P1 agonists is initiated by their binding to S1P1 receptors on atrial myocytes.[4] This activation triggers a signaling cascade through the G protein-coupled inwardly rectifying potassium (GIRK) channels. The subsequent outflow of potassium ions from the cardiac cells leads to hyperpolarization, which slows the heart rate.[4]
Diagram of the S1P1 Agonist-Induced Bradycardia Signaling Pathway
Caption: S1P1 agonist signaling pathway leading to bradycardia.
This compound, as an antagonist, binds to the S1P1 receptor but does not trigger this conformational change and subsequent G-protein activation. Consequently, the GIRK channels remain closed, and the bradycardic effect is not induced.
Comparative Quantitative Data on Bradycardic Effects
The following table summarizes preclinical and clinical data on the heart rate effects of this compound and representative S1P1 agonists.
| Compound | Mechanism of Action | Species | Dose | Maximum Heart Rate Reduction | Time to Nadir |
| This compound | S1P1 Antagonist | - | - | No significant bradycardia observed | - |
| Fingolimod (FTY720) | S1P1 Agonist (non-selective) | Rat (conscious) | 10 mg/kg p.o. | -13 ± 6 beats/min (vs. vehicle) on Day 1 | Not specified |
| Human | 1.25 mg | ~10 bpm decrease vs placebo | ~4 hours post-first dose | ||
| Siponimod (BAF312) | S1P1/S1P5 Agonist | Rat (anesthetized) | 0.5 mg/kg i.v. | -51 ± 8 beats/min (vs. vehicle) | 10 minutes into infusion |
| Human | 4 mg | 14.53 beats/min (placebo-adjusted) | Not specified |
Note: Data for this compound is based on its antagonistic mechanism, which precludes the induction of bradycardia. The absence of reports on bradycardic effects in published preclinical studies further supports this.[1] Data for fingolimod and siponimod are sourced from preclinical and clinical studies.[3][5][6]
Experimental Protocols for Assessing Bradycardia
The evaluation of bradycardic effects of pharmaceutical compounds is typically conducted in preclinical animal models and confirmed in human clinical trials. A standard methodology involves continuous monitoring of heart rate using telemetry.
Preclinical Assessment in Rodents
Diagram of the Experimental Workflow for Preclinical Bradycardia Assessment
Caption: Workflow for assessing drug-induced bradycardia in rodents.
-
Animal Model: Male Sprague Dawley rats are a commonly used model.[3]
-
Telemetry Implantation: A radio-telemetry transmitter is surgically implanted, typically in the abdominal aorta, to allow for continuous monitoring of blood pressure and heart rate in conscious, freely moving animals.
-
Acclimatization and Baseline Recording: Following a recovery period from surgery, animals are acclimatized to the housing conditions, and baseline cardiovascular parameters are recorded.
-
Drug Administration: The test compound (e.g., this compound or an S1P1 agonist) or vehicle is administered, often via oral gavage or intravenous infusion.
-
Continuous Monitoring: Heart rate and other cardiovascular parameters are continuously monitored for a specified period post-dosing.
-
Data Analysis: The change in heart rate from baseline is calculated and compared between the drug-treated and vehicle-treated groups to determine the extent and time course of any bradycardic effect.
Conclusion
References
- 1. A potent and selective S1P(1) antagonist with efficacy in experimental autoimmune encephalomyelitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cardiovascular effects of fingolimod: A review article - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Clinically-tested S1P Receptor Agonists, FTY720 and BAF312, Demonstrate Subtype-Specific Bradycardia (S1P1) and Hypertension (S1P3) in Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 4. S1P receptor modulators and the cardiovascular autonomic nervous system in multiple sclerosis: a narrative review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. FTY720: placebo-controlled study of the effect on cardiac rate and rhythm in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Clinically-tested S1P Receptor Agonists, FTY720 and BAF312, Demonstrate Subtype-Specific Bradycardia (S1P1) and Hypertension (S1P3) in Rat | PLOS One [journals.plos.org]
Safety Operating Guide
Navigating the Safe Disposal of NIBR0213: A Procedural Guide
For researchers, scientists, and drug development professionals, ensuring the safe handling and disposal of chemical compounds is paramount. NIBR0213, an orally bioavailable and selective antagonist of the sphingosine-1-phosphate receptor-1 (S1P1), requires careful management throughout its lifecycle in the laboratory.[1][2][3] While specific disposal instructions from the manufacturer should always be prioritized, this guide provides essential, step-by-step procedures for the proper disposal of this compound based on general laboratory safety protocols and the compound's known properties.
Essential Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to handle this compound with appropriate care. This material should be considered hazardous until more comprehensive safety information is available.[1] Always adhere to the following personal protective equipment (PPE) guidelines:
-
Eye Protection: Wear safety goggles or glasses.
-
Hand Protection: Use protective gloves.
-
Body Protection: Don a lab coat or other protective clothing.
In case of contact, rinse the affected area immediately with plenty of water.[4] If symptoms persist, seek medical attention.[4] It is imperative to prevent the release of this compound into the environment.[4]
Quantitative Data Summary
The following table summarizes the key quantitative properties of this compound, which are critical for its handling and the preparation of waste streams.
| Property | Value | Source |
| Molecular Formula | C27H29ClN2O3 | [1] |
| Molecular Weight | 465.0 g/mol | [1] |
| Purity | ≥98% | [1] |
| Physical State | Crystalline solid | [1] |
| Storage Temperature | -20°C | [1] |
| Stability | ≥4 years at -20°C | [1] |
| Solubility | Approx. 25 mg/mL in ethanol, DMSO, and dimethyl formamide | [1] |
| Aqueous Solubility | Approx. 0.15 mg/mL in a 1:5 solution of ethanol:PBS (pH 7.2) | [1] |
Step-by-Step Disposal Protocol for this compound
The proper disposal of this compound and its associated waste must be conducted in accordance with institutional and local environmental regulations. The following protocol outlines a general procedure for managing different forms of this compound waste.
1. Unused or Expired this compound (Crystalline Solid):
- Do not dispose of solid this compound in the regular trash or down the drain.
- Keep the compound in its original, clearly labeled container.
- If the original container is compromised, transfer the waste to a new, compatible, and well-sealed container. Label it clearly as "Hazardous Waste: this compound".
- Contact your institution's Environmental Health and Safety (EHS) office to arrange for collection and disposal as regulated hazardous waste.
2. This compound Stock Solutions (in Organic Solvents):
- Collect all liquid waste containing this compound in a designated, leak-proof, and clearly labeled hazardous waste container.
- The label should indicate "Hazardous Waste: this compound in [Solvent Name]".
- Do not mix incompatible waste streams.
- Store the waste container in a well-ventilated area, away from ignition sources, until it is collected by the EHS office.
3. Contaminated Labware and Debris:
- Non-sharp items (e.g., gloves, pipette tips, paper towels) contaminated with this compound should be collected in a designated, sealed plastic bag or container labeled "Hazardous Waste: this compound Contaminated Debris".
- Sharps (e.g., needles, scalpel blades) must be disposed of in an approved sharps container.[5]
- Once the containers are full, arrange for their disposal through your EHS office.
4. Aqueous Solutions Containing this compound:
- Due to its limited aqueous solubility, it is not recommended to store aqueous solutions of this compound for more than one day.[1]
- Aqueous waste containing this compound should be collected as hazardous liquid waste.
- Do not pour aqueous solutions containing this compound down the drain, as this can be prohibited by local regulations.[6]
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of different types of this compound waste.
Caption: Disposal workflow for this compound waste streams.
By adhering to these procedures and consulting with your institution's safety office, you can ensure the responsible and safe disposal of this compound, protecting both laboratory personnel and the environment.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. Fine-Tuning S1P Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A potent and selective S1P(1) antagonist with efficacy in experimental autoimmune encephalomyelitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. fishersci.fr [fishersci.fr]
- 5. Biological Waste Guide | Environment, Health and Safety [ehs.cornell.edu]
- 6. nems.nih.gov [nems.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
